(+)-Strigone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151716-20-0 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2,5-dione |
InChI |
InChI=1S/C19H20O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,14,16H,4-5,7H2,1-3H3/b12-8+/t10-,14-,16+/m1/s1 |
InChI Key |
HZXNZCJZYALICU-XNLQBRSGSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4=O)(C)C |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4=O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The intricate Pathway of (+)-Strigone Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs), a class of carotenoid-derived plant hormones, play a pivotal role in regulating various aspects of plant development, including shoot branching and root architecture. They also act as crucial signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. The biosynthesis of (+)-Strigone, a specific strigolactone, follows a complex and tightly regulated pathway involving a series of enzymatic conversions. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, detailing the key enzymes, their substrates and products, and their subcellular localization. Furthermore, this guide presents a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the biosynthetic and analytical workflows to facilitate further research and potential applications in agriculture and drug development.
The Core Biosynthesis Pathway of this compound
The biosynthesis of strigolactones commences in the plastids with the conversion of all-trans-β-carotene and proceeds through a series of enzymatic steps, culminating in the formation of carlactone, the central precursor for all strigolactones.[1][2] Subsequent modifications of carlactone in the cytoplasm lead to the diverse array of strigolactones observed in different plant species.[3][4]
The core pathway involves the sequential action of four key enzymes:
-
DWARF27 (D27): A β-carotene isomerase that catalyzes the reversible conversion of all-trans-β-carotene to 9-cis-β-carotene.[4][5] This initial step is crucial for providing the correct stereoisomer for the subsequent cleavage reactions.[1] D27 is an iron-sulfur protein.[3][6]
-
CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7): Also known as MAX3 in Arabidopsis thaliana, this enzyme specifically cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10´-carotenal and β-ionone.[4][7]
-
CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8): Also known as MAX4 in Arabidopsis thaliana, CCD8 acts on 9-cis-β-apo-10´-carotenal to produce carlactone, the key intermediate in strigolactone biosynthesis.[4][7]
-
MORE AXILLARY GROWTH 1 (MAX1): A cytochrome P450 monooxygenase (CYP711A1) that catalyzes the oxidation of carlactone in the cytoplasm.[2][8] In Arabidopsis, MAX1 converts carlactone to carlactonoic acid (CLA).[9][10]
-
LATERAL BRANCHING OXIDOREDUCTASE (LBO): An oxidoreductase that is involved in the final steps of bioactive strigolactone synthesis from methyl carlactonoate (MeCLA), a derivative of carlactonoic acid.[11]
Diagram of the this compound Biosynthesis Pathway
References
- 1. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical characterization and selective inhibition of β-carotene cis-trans isomerase D27 and carotenoid cleavage dioxygenase CCD8 on the strigolactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strigolactone Biosynthesis, and Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 5. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Production and stably maintenance of strigolactone by transient expression of biosynthetic enzymes in Nicotiana benthamiana [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion of carlactone to carlactonoic acid is a conserved function of MAX1 homologs in strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mechanism of action of (+)-Strigone in seed germination
An In-Depth Technical Guide to the Mechanism of Action of (+)-Strigone in Seed Germination
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound belongs to the strigolactone (SL) family, a class of carotenoid-derived plant hormones that play a pivotal role in regulating various aspects of plant development. A primary and agriculturally significant function of these molecules is the stimulation of seed germination, particularly in parasitic plants of the genera Striga and Orobanche. Understanding the precise mechanism of action of this compound is critical for developing novel strategies to combat parasitic weed infestations and for potential applications in modulating seed dormancy in other species. This document provides a comprehensive technical overview of the molecular signaling cascade initiated by this compound, quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.
The this compound Signaling Pathway
The perception and transduction of the this compound signal is a multi-step process involving a cascade of protein interactions that ultimately leads to the degradation of transcriptional repressors, thereby activating genes required for germination. The core components of this pathway are conserved across vascular plants.
Perception by the α/β-Hydrolase Receptor Complex
The primary receptor for strigolactones is a member of the α/β-hydrolase superfamily, DWARF14 (D14). In some contexts, particularly for karrikins (structurally similar compounds found in smoke), the paralogous protein KARRIKIN INSENSITIVE 2 (KAI2) is the primary receptor. Parasitic plants like Striga have evolved multiple KAI2 paralogs (often referred to as HTLs) that have acquired sensitivity to host-derived strigolactones such as this compound.
Upon entering the binding pocket of the D14/KAI2 receptor, this compound is hydrolyzed. This enzymatic activity is crucial for inducing a conformational change in the receptor protein. This change exposes a docking site for the next component in the signaling pathway.
Formation of the SCFMAX2 Complex
The conformational change in the D14/KAI2 receptor facilitates its interaction with MORE AXILLARY GROWTH 2 (MAX2), an F-box protein. F-box proteins are substrate-recognition components of Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes. The binding of the SL-receptor complex to MAX2 forms an active SCFMAX2 E3 ligase.
Ubiquitination and Degradation of SMXL Repressors
The primary targets of the SCFMAX2 complex are members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors. In the context of seed germination, SUPPRESSOR OF MAX2 1 (SMAX1) is a key repressor. In the absence of this compound, SMAX1 is stable and represses the expression of germination-promoting genes.
The activated SCFMAX2 complex binds to SMAX1, polyubiquitinates it, and targets it for degradation by the 26S proteasome. The removal of this repressor protein de-represses the transcription of downstream genes necessary to break dormancy and initiate germination.
Crosstalk with Other Hormones
The strigolactone signaling pathway is intricately linked with other hormonal pathways that regulate seed germination, primarily those of abscisic acid (ABA) and gibberellin (GA). ABA is a key hormone that maintains seed dormancy, while GA promotes germination. Strigolactones are thought to promote germination by modulating the balance of ABA and GA, often by reducing ABA levels and/or increasing GA sensitivity.
The Stereochemistry and Enantiomers of Strigone: A Technical Guide for Researchers
An In-depth Examination of Stereoisomerism, Biological Activity, and Synthetic Strategies
This technical guide provides a comprehensive overview of the stereochemistry of strigone, a potent germination stimulant for parasitic plants. It is intended for researchers, scientists, and drug development professionals working in the fields of agrochemicals, plant biology, and synthetic chemistry. This document details the known biological activities of strigone enantiomers, outlines relevant experimental protocols, and presents key signaling pathways.
Core Concepts in Strigone Stereochemistry
Strigolactones (SLs), including strigone, are a class of plant hormones characterized by a tricyclic lactone (the ABC rings) connected via an enol-ether bridge to a butenolide D-ring. The stereochemistry of these molecules plays a pivotal role in their biological activity. Strigone possesses multiple chiral centers, giving rise to several stereoisomers. The absolute configuration of these stereoisomers dictates their efficacy as germination stimulants for various parasitic plant species.
The two primary enantiomers of strigone are (+)-strigone and (-)-strigone. Their distinct spatial arrangements lead to differential interactions with the receptor proteins in parasitic plant seeds, thereby influencing the germination process.
Biological Activity of Strigone Enantiomers
For instance, it has been reported that strigone, at a concentration as low as 10⁻⁵ µM, can induce 100% germination in the seeds of Striga hermonthica[1]. However, the specific enantiomer responsible for this high level of activity is often not explicitly stated in all studies. It is generally accepted that the naturally occurring (+)-enantiomer of most strigolactones exhibits higher biological activity.
Table 1: Reported Germination Stimulating Activity of Strigone
| Parasitic Plant Species | Strigone Concentration | Observed Germination Rate | Citation |
| Striga hermonthica | 10⁻⁵ µM | 100% | [1] |
Note: This table represents the most specific quantitative data found in the reviewed literature. Further research is required to delineate the precise activity of each enantiomer across a range of concentrations for Orobanche minor, Phelipanche ramosa, and Striga hermonthica.
Experimental Protocols
Enantioselective Synthesis of Strigone
The enantioselective synthesis of strigone is a complex process that allows for the production of specific stereoisomers for research and potential agricultural applications. While a detailed, step-by-step protocol is proprietary to specialized laboratories, a general synthetic strategy can be outlined based on published methodologies for strigolactones.
Generalized Protocol for Enantioselective Synthesis:
-
Corey-Bakshi-Shibata (CBS) Reduction: The synthesis often commences with an asymmetric reduction of a key ketone intermediate to establish the desired stereochemistry at a crucial chiral center. The CBS reduction is a widely used method for this purpose.
-
Ring Formation: Subsequent steps involve the construction of the tricyclic ABC ring system. This can be achieved through various organic reactions, including aldol condensations, Michael additions, and cyclizations.
-
Introduction of the D-Ring: The butenolide D-ring is typically introduced in the later stages of the synthesis. This can be accomplished by reacting the ABC-ring intermediate with a suitable D-ring precursor.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the desired enantiomer in high purity.
Chiral Separation of Strigone Enantiomers by LC-MS/MS
The separation and quantification of strigone enantiomers are essential for studying their individual biological activities. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose.
Generalized Protocol for Chiral LC-MS/MS:
-
Sample Preparation: Strigone samples are extracted from the relevant matrix (e.g., plant root exudates, soil samples, or synthetic reaction mixtures) using a suitable organic solvent. The extract is then concentrated and filtered prior to analysis.
-
Chiral Chromatography: The enantiomers are separated on a chiral stationary phase (CSP) column. The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based or cyclodextrin-based) to achieve optimal separation.
-
Mass Spectrometry Detection: The separated enantiomers are detected using a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for strigone are monitored.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known concentration of a certified reference standard.
Germination Bioassay for Parasitic Plant Seeds
This bioassay is used to determine the germination-stimulating activity of strigone enantiomers on the seeds of parasitic plants.
Protocol:
-
Seed Sterilization and Preconditioning: Seeds of Orobanche minor, Phelipanche ramosa, or Striga hermonthica are surface-sterilized to prevent microbial contamination. They are then preconditioned in the dark on moist glass fiber filter paper in a petri dish for a specific period (typically 7-14 days) to become responsive to germination stimulants.
-
Application of Test Compounds: Solutions of the strigone enantiomers at various concentrations are prepared in a suitable solvent (e.g., acetone or ethanol). A small aliquot of each solution is applied to the preconditioned seeds. A solvent-only control is also included.
-
Incubation: The treated seeds are incubated in the dark at an optimal temperature (e.g., 25-30°C) for a defined period (typically 7-10 days).
-
Germination Assessment: The number of germinated seeds (identified by the emergence of the radicle) is counted under a dissecting microscope. The germination percentage is calculated for each treatment.
Signaling Pathway of Strigolactones
The perception of strigolactones by parasitic plant seeds initiates a signaling cascade that leads to germination. The core of this pathway involves the DWARF14 (D14) receptor, an α/β hydrolase.
Caption: Generalized strigolactone signaling pathway leading to seed germination.
Experimental Workflow for Germination Bioassay
The following diagram illustrates the typical workflow for conducting a germination bioassay to assess the activity of strigone enantiomers.
Caption: Workflow for a parasitic plant seed germination bioassay.
Conclusion
The stereochemistry of strigone is a determining factor in its biological activity as a germination stimulant for parasitic plants. While it is established that different enantiomers exhibit varying levels of potency, a significant gap exists in the literature regarding specific quantitative data for the direct comparison of (+)- and (-)-strigone across key parasitic species. The generalized experimental protocols and signaling pathway information provided in this guide serve as a foundation for researchers to further investigate the nuanced roles of strigone stereoisomers. Future research should focus on elucidating the precise structure-activity relationships of strigone enantiomers to enable the development of more effective and targeted strategies for parasitic weed control.
References
(+)-Strigone: An In-depth Technical Guide to its Role in Rhizosphere Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Strigone is a naturally occurring strigolactone (SL) isolated from the root exudates of Houttuynia cordata.[1] As a member of the strigolactone family of phytohormones, this compound plays a crucial role in rhizosphere signaling, mediating interactions between plants and other organisms.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, biological activities, signaling pathways, and the experimental protocols used for its study.
Chemical Structure and Properties
This compound is a canonical strigolactone characterized by a tricyclic lactone (the ABC rings) linked to a butenolide D-ring via an enol ether bridge. Its chemical formula is C19H20O6 with a molecular weight of 344.4 g/mol .
Role in Rhizosphere Signaling
In the rhizosphere, the soil region directly influenced by root secretions, this compound acts as a potent signaling molecule. Its primary roles include:
-
Stimulation of Parasitic Plant Seed Germination: this compound is a powerful germination stimulant for several root parasitic plants, including Striga hermonthica (witchweed) and Phelipanche ramosa (branched broomrape).[1] This activity is highly stereospecific, with different stereoisomers of strigone exhibiting varying levels of potency on different parasitic species.[1]
-
Induction of Hyphal Branching in Arbuscular Mycorrhizal (AM) Fungi: Strigolactones, including strigone, are crucial for establishing symbiotic relationships with AM fungi. They induce extensive hyphal branching in the fungi, increasing the probability of root colonization.[2] This symbiosis is vital for the plant's nutrient uptake, particularly phosphorus.
Quantitative Data on Biological Activity
The biological activity of this compound and its stereoisomers has been quantified in several bioassays. The following tables summarize the available data on its germination-stimulating and hyphal branching activities.
Table 1: Germination-Stimulating Activity of Strigone Stereoisomers on Parasitic Plant Seeds
| Stereoisomer | Concentration (M) | Orobanche minor (% germination) | Phelipanche ramosa (% germination) | Striga hermonthica (% germination) |
| This compound | 10⁻⁸ | ~40 | ~75 | ~85 |
| 10⁻⁹ | ~20 | ~50 | ~70 | |
| 10⁻¹⁰ | ~5 | ~20 | ~40 | |
| 10⁻¹¹ | ~0 | ~5 | ~10 | |
| (-)-Strigone | 10⁻⁸ | ~10 | ~5 | ~15 |
| 10⁻⁹ | ~5 | ~0 | ~5 | |
| 10⁻¹⁰ | ~0 | ~0 | ~0 | |
| (+)-2'-epi-Strigone | 10⁻⁸ | ~5 | ~10 | ~5 |
| 10⁻⁹ | ~0 | ~0 | ~0 | |
| (-)-2'-epi-Strigone | 10⁻⁸ | ~80 | ~20 | ~5 |
| 10⁻⁹ | ~60 | ~5 | ~0 | |
| 10⁻¹⁰ | ~30 | ~0 | ~0 | |
| 10⁻¹¹ | ~10 | ~0 | ~0 |
Data extracted from graphical representations in Kisugi et al., 2013.[1]
Table 2: Hyphal Branching Activity of (±)-2′-epi-5-Oxo-5DS (Racemic Strigone) on Gigaspora margarita**
| Concentration (pg/disc) | Hyphal Branching Activity |
| 10 | Active |
| 1 | Weakly Active |
| 0.1 | Inactive |
Data from Akiyama et al., 2010. (±)-2′-epi-5-Oxo-5DS is the racemic mixture containing this compound.[2]
Signaling Pathway
The perception and transduction of the this compound signal involve a series of molecular events, primarily mediated by the DWARF14 (D14) receptor in plants and the HYPOSENSITIVE TO LIGHT (HTL) or KAI2d receptor in parasitic plants.
Experimental Protocols
Extraction and Quantification of this compound from Root Exudates
This protocol outlines the general steps for extracting and analyzing this compound from plant root exudates, based on methods for strigolactone analysis.[1][3]
Methodology:
-
Plant Growth and Exudate Collection: Houttuynia cordata plants are grown hydroponically. The culture solution is collected periodically to harvest the root exudates.
-
Solid-Phase Extraction (SPE): The collected root exudate is passed through a C18 SPE cartridge to adsorb the strigolactones.
-
Elution: The adsorbed compounds are eluted from the cartridge using acetone.
-
Concentration: The acetone eluate is evaporated to dryness under reduced pressure.
-
Reconstitution: The residue is redissolved in a small volume of acetonitrile/water for analysis.
-
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acidified water and acetonitrile or methanol.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring for the specific precursor-to-product ion transitions of this compound.
-
Parasitic Plant Seed Germination Assay
This assay is used to determine the germination-stimulating activity of this compound on parasitic plant seeds.[1]
Methodology:
-
Seed Sterilization and Preconditioning: Seeds of Orobanche minor, Phelipanche ramosa, or Striga hermonthica are surface-sterilized and then preconditioned on moist glass fiber filter paper in the dark at a specific temperature (e.g., 25°C for O. minor and P. ramosa, 30°C for S. hermonthica) for 7-14 days to become responsive to germination stimulants.
-
Treatment Application: A solution of this compound at various concentrations (typically a serial dilution from 10⁻⁸ to 10⁻¹¹ M) is applied to the preconditioned seeds. A solvent control (e.g., acetone) and a positive control (e.g., GR24) are included.
-
Incubation: The treated seeds are incubated in the dark at the appropriate temperature for 24-48 hours.
-
Germination Assessment: The number of germinated seeds (identified by the emergence of the radicle) is counted under a dissecting microscope. The germination percentage is calculated for each concentration.
Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay
This bioassay evaluates the ability of this compound to induce hyphal branching in AM fungi.[2]
Methodology:
-
Spore Germination: Spores of an AM fungus, such as Gigaspora margarita, are surface-sterilized and germinated on a minimal medium.
-
Treatment Application: A filter paper disc containing a known amount of this compound is placed near the growing hyphae of a germinated spore. A solvent control is also included.
-
Incubation: The culture is incubated for a period to allow for hyphal growth and branching.
-
Quantification of Branching: The number of hyphal branches in the vicinity of the filter paper disc is counted under a microscope. The activity is often reported as the minimum effective concentration (MEC) that induces a significant increase in branching compared to the control.
Conclusion
This compound is a key signaling molecule in the rhizosphere with significant implications for plant-parasite and plant-symbiont interactions. Its potent and stereospecific biological activities make it a subject of great interest for the development of novel agricultural strategies, such as "suicidal germination" of parasitic weeds and the promotion of beneficial mycorrhizal associations. Further research into its precise binding affinities and the downstream effects of its signaling cascade will undoubtedly open new avenues for crop improvement and sustainable agriculture.
References
Initial studies on (+)-Strigone bioactivity
An In-Depth Technical Guide on the Initial Studies of (+)-Strigone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring strigolactone (SL), a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1] First isolated from the root exudates of Houttuynia cordata, this compound has been a subject of interest for its potent bioactivity, particularly as a germination stimulant for parasitic weeds.[1] This technical guide provides a comprehensive overview of the initial studies on the bioactivity of this compound, focusing on its effects on parasitic plant seed germination and its presumed mechanism of action based on the canonical strigolactone signaling pathway.
Data Presentation: Bioactivity of Strigone Stereoisomers
Initial studies on the bioactivity of strigone focused on its four stereoisomers and their differential effects on the seed germination of three parasitic plant species: Orobanche minor, Phelipanche ramosa, and Striga hermonthica. While the precise quantitative data from the seminal study by Kisugi et al. (2013) is not publicly available, the qualitative and comparative activities are summarized below.
Table 1: Comparative Germination Stimulation Activity of Strigone Stereoisomers
| Stereoisomer | Orobanche minor Activity | Phelipanche ramosa Activity | Striga hermonthica Activity |
| This compound | Less active than ent-2'-epi-strigone | Highly Potent | Highly Potent |
| (-)-Strigone | Data not available | Data not available | Data not available |
| ent-2'-epi-Strigone | Highly Potent | Data not available | Data not available |
| Other Stereoisomers | Varied levels of activity observed | Varied levels of activity observed | Varied levels of activity observed |
Note: "Highly Potent" indicates a strong germination stimulation effect. The lack of specific data points is due to the inaccessibility of the full quantitative results from the primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the bioactivity of strigolactones like this compound.
Parasitic Plant Seed Germination Bioassay
This protocol is a generalized procedure for determining the germination-stimulating activity of this compound on parasitic plant seeds such as Orobanche, Phelipanche, and Striga species.[2][3][4]
a. Seed Sterilization and Preconditioning:
-
Surface sterilize seeds by immersion in a 1% sodium hypochlorite solution containing 0.02% (w/v) Tween 20 for 5 minutes with gentle agitation.[5]
-
Rinse the seeds thoroughly with sterile distilled water (5-6 times).
-
Dry the seeds in a laminar flow hood.
-
For preconditioning, place approximately 50-100 sterilized seeds on a glass fiber filter paper disc (9 mm diameter) moistened with sterile distilled water in a petri dish.
-
Seal the petri dishes and incubate in the dark. Incubation times and temperatures are species-specific:
-
Striga hermonthica: 10-14 days at 30°C.
-
Phelipanche ramosa: 7-10 days at 21°C.
-
Orobanche minor: 10-14 days at 23°C.[5]
-
b. Germination Stimulation:
-
Prepare a stock solution of this compound in acetone. From this stock, prepare a dilution series (e.g., 10⁻⁶ M to 10⁻¹² M) in sterile distilled water. The final acetone concentration should not exceed 0.1%.
-
Apply a known volume (e.g., 50 µL) of each this compound dilution to the preconditioned seeds on the filter paper discs.
-
Use a solution with 0.1% acetone as a negative control and a solution of a well-characterized synthetic strigolactone like GR24 (e.g., at 10⁻⁸ M) as a positive control.
-
Reseal the petri dishes and incubate in the dark for 24-48 hours at the respective preconditioning temperatures.
c. Data Collection and Analysis:
-
Count the number of germinated seeds (those with a visible radicle) under a dissecting microscope.
-
Calculate the germination percentage for each concentration.
-
Plot the germination percentage against the log of the molar concentration of this compound to determine the dose-response curve and the half-maximal effective concentration (EC₅₀).
Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Bioassay
This protocol outlines a method to assess the ability of this compound to induce hyphal branching in AM fungi, a key step in the establishment of symbiosis.[6]
a. Spore Sterilization and Germination:
-
Surface sterilize spores of an AM fungus (e.g., Gigaspora margarita) with a solution of 2% chloramine T and 0.02% streptomycin for 20 minutes.
-
Rinse the spores extensively with sterile distilled water.
-
Place the sterilized spores on a sterile membrane filter placed on a solidified agar medium (e.g., M-medium) in a petri dish.
-
Incubate the spores in the dark at 30°C until germination and hyphal elongation are observed (typically 5-7 days).
b. Hyphal Branching Induction:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., acetone or ethanol) and then dilute in sterile water.
-
Apply a small volume (e.g., 10 µL) of each dilution to a sterile filter paper disc (6 mm diameter).
-
Place the discs approximately 1 cm from the growing hyphae of the germinated AM fungal spores.
-
Use a solvent-only disc as a negative control and a GR24-containing disc as a positive control.
-
Incubate the plates for a further 24-72 hours at 30°C.
c. Data Collection and Analysis:
-
Observe the hyphae in the vicinity of the filter paper discs under a microscope.
-
Count the number of hyphal branches in a defined area or along a defined length of the primary hyphae.
-
Compare the extent of branching induced by different concentrations of this compound to the controls.
Mandatory Visualization
Signaling Pathway
The bioactivity of this compound is presumed to be mediated through the canonical strigolactone signaling pathway, which involves perception by an α/β-hydrolase receptor, D14, and subsequent targeting of transcriptional repressors for degradation via the ubiquitin-proteasome system.
Caption: Canonical strigolactone signaling pathway initiated by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for a parasitic plant seed germination bioassay.
References
- 1. A high-throughput seed germination assay for root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A convenient and accurate seed germination assay for root parasit...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(+)-Strigone: A Carotenoid-Derived Signaling Molecule Orchestrating Plant Development and Symbiosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(+)-Strigone belongs to the strigolactone (SL) family, a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant architecture and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. This technical guide provides a comprehensive overview of this compound as a signaling molecule, detailing its biosynthetic pathway, mechanism of perception and signal transduction, and its multifaceted physiological roles. The document includes a compilation of quantitative data from related strigolactones to provide a comparative context, detailed experimental protocols for the study of SLs, and visual diagrams of the core signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Strigolactones (SLs) were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche. Subsequently, their role as crucial signaling molecules for establishing symbiosis with arbuscular mycorrhizal (AM) fungi was discovered[1][2]. It is now well-established that SLs, including this compound, are endogenous plant hormones that regulate various aspects of plant development, most notably shoot branching[3][4]. Their dual function as both internal and external signals makes them a fascinating subject of study with significant potential for agricultural and biotechnological applications.
Biosynthesis of this compound
This compound, like all strigolactones, is derived from the carotenoid biosynthesis pathway[5]. The core biosynthetic pathway leading to the precursor of most strigolactones, carlactone, is conserved among many plant species.
Key Enzymes in Strigolactone Biosynthesis:
-
D27 (DWARF27): An iron-containing protein that catalyzes the isomerization of all-trans-β-carotene to 9-cis-β-carotene in the plastid.
-
CCD7 (CAROTENOID CLEAVAGE DIOXYGENASE 7): Cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal.
-
CCD8 (CAROTENOID CLEAVAGE DIOXYGENASE 8): Acts on 9-cis-β-apo-10'-carotenal to form carlactone, the central precursor for all strigolactones.
-
MAX1 (MORE AXILLARY GROWTH 1): A cytochrome P450 monooxygenase that catalyzes the conversion of carlactone into various strigolactones, including the precursors to this compound. Further species-specific enzymes are involved in the final structural modifications that lead to the diversity of strigolactones observed in nature.
Signaling Pathway of this compound
The perception and transduction of the this compound signal involve a unique mechanism centered around an α/β-hydrolase receptor and targeted protein degradation.
The key components of the strigolactone signaling pathway are:
-
D14 (DWARF14): An α/β-hydrolase that functions as the strigolactone receptor[6]. It binds and hydrolyzes this compound, which induces a conformational change in the receptor protein.
-
MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
D53 (DWARF53) / SMXLs (SUPPRESSOR OF MAX2 1-LIKE): Repressor proteins that inhibit the expression of downstream target genes.
Upon binding and hydrolysis of this compound, the D14 receptor undergoes a conformational change that allows it to interact with the MAX2 F-box protein and the D53/SMXL repressor. This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The degradation of these repressors allows for the transcription of downstream genes that regulate processes such as shoot branching inhibition.
Caption: The this compound signaling pathway.
Quantitative Data
Precise quantitative data for this compound is limited in the literature. Therefore, data for the widely studied synthetic strigolactone analog, GR24, and other natural strigolactones are presented here to provide a comparative context for bioactivity.
Table 1: Bioactivity of Strigolactones in Seed Germination of Parasitic Plants
| Compound | Parasitic Plant | EC50 (M) | Reference |
| GR24 | Striga hermonthica | ~10-10 - 10-11 | (Umehara et al., 2008) |
| 5-Deoxystrigol | Orobanche minor | ~10-11 | (Kim et al., 2010) |
| Orobanchol | Orobanche minor | ~10-12 | (Kim et al., 2010) |
Table 2: Bioactivity of Strigolactones in Shoot Branching Inhibition
| Compound | Plant Species | Concentration (M) | Effect | Reference |
| GR24 | Arabidopsis thaliana | 10-6 | Significant inhibition of bud outgrowth | [7] |
| GR24 | Rice (Oryza sativa) | 10-7 | Inhibition of tillering | (Umehara et al., 2008) |
| GR24 | Pea (Pisum sativum) | 10-6 | Inhibition of axillary bud growth | [8] |
Table 3: Binding Affinity of Strigolactones to the D14 Receptor
| Compound | Receptor | Method | Kd (µM) | Reference |
| GR24 | Rice D14 | Isothermal Titration Calorimetry (ITC) | ~0.4 | [9] |
| GR24 | Arabidopsis D14 | Scintillation Proximity Assay (SPA) | ~1.3 | [10] |
Experimental Protocols
Extraction and Quantification of Strigolactones from Root Exudates
This protocol describes a general method for the extraction and quantification of strigolactones from plant root exudates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Plant Growth and Exudate Collection:
-
Grow plants hydroponically in a nutrient-sufficient medium.
-
To induce strigolactone production, transfer plants to a phosphate-deficient medium for 1-2 weeks.
-
Collect the hydroponic solution containing the root exudates.
-
-
Solid-Phase Extraction (SPE):
-
Pass the collected root exudate solution through a C18 SPE cartridge to retain the strigolactones.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the strigolactones from the cartridge with acetone or acetonitrile.
-
-
Sample Concentration and Preparation:
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitute the dried residue in a small volume of acetonitrile/water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient of water and acetonitrile, both with formic acid, as the mobile phase.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target strigolactone.
-
Quantify the strigolactones by comparing their peak areas to those of known concentrations of authentic standards[11][12][13][14][15].
-
Seed Germination Bioassay for Strigolactone Activity
This bioassay is used to determine the germination-stimulating activity of strigolactones on the seeds of parasitic plants.
-
Seed Sterilization and Preconditioning:
-
Surface sterilize parasitic plant seeds (e.g., Striga hermonthica) with a solution of sodium hypochlorite.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Place the sterilized seeds on glass fiber filter paper in a petri dish and moisten with sterile water.
-
Incubate the seeds in the dark at 25-30°C for 7-14 days to precondition them for germination.
-
-
Treatment with Strigolactones:
-
Prepare a dilution series of the strigolactone to be tested in sterile water or a suitable solvent control.
-
Apply a small volume of each dilution to the preconditioned seeds.
-
Include a positive control (e.g., GR24) and a negative control (solvent only).
-
-
Incubation and Germination Assessment:
Isothermal Titration Calorimetry (ITC) for Receptor-Ligand Binding
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Protein and Ligand Preparation:
-
Express and purify the D14 receptor protein.
-
Dissolve the purified protein and the strigolactone ligand in the same buffer to avoid heats of dilution.
-
Degas both solutions to prevent air bubbles during the experiment.
-
-
ITC Experiment Setup:
-
Load the D14 protein solution into the sample cell of the ITC instrument.
-
Load the strigolactone solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
-
Titration and Data Analysis:
-
Perform a series of injections of the strigolactone ligand into the protein solution.
-
The instrument measures the heat released or absorbed during each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n[10][21][22][23][24].
-
Caption: General experimental workflow for strigolactone analysis.
Conclusion and Future Perspectives
This compound and other strigolactones are versatile signaling molecules with profound effects on plant development and interactions with the soil biome. A thorough understanding of their biosynthesis, signaling, and physiological roles is crucial for leveraging their potential in agriculture. For instance, the development of synthetic strigolactone analogs could be used to induce suicidal germination of parasitic weeds, thereby reducing their seed bank in the soil. Furthermore, manipulating strigolactone levels in crops could lead to optimized plant architecture for improved yield and enhanced symbiotic relationships with mycorrhizal fungi for better nutrient uptake.
Future research should focus on elucidating the complete biosynthetic pathways of diverse strigolactones across different plant species and identifying the full spectrum of downstream target genes regulated by the strigolactone signaling pathway. Moreover, obtaining more specific quantitative data on the binding affinities and bioactivities of individual natural strigolactones like this compound will be essential for the rational design of new agrochemicals and the genetic engineering of crops with desirable traits. The detailed protocols and conceptual frameworks provided in this guide are intended to support these future endeavors and accelerate the translation of fundamental research into practical applications for a more sustainable agriculture.
References
- 1. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactone induces D14-dependent large-scale changes in gene expression requiring SWI/SNF chromatin remodellers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]
- 4. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DWARF14 is a non-canonical hormone receptor for strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.knaw.nl [pure.knaw.nl]
- 12. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [repository.kaust.edu.sa]
- 16. strigasolutions.com [strigasolutions.com]
- 17. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay | Springer Nature Experiments [experiments.springernature.com]
- 21. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. edepot.wur.nl [edepot.wur.nl]
- 24. research.wur.nl [research.wur.nl]
An In-depth Technical Guide on the Genetic Regulation of (+)-Strigone Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs), including (+)-Strigone, are a class of carotenoid-derived phytohormones that play critical roles in plant development and interaction with symbiotic and parasitic organisms. The biosynthesis and signaling pathways of SLs are tightly regulated by a network of genes and enzymes. Understanding this genetic regulation is paramount for developing novel strategies in agriculture and medicine. This technical guide provides a comprehensive overview of the core genetic components governing this compound production, detailing the key genes, their enzymatic functions, and the signaling cascade that modulates their activity. We present quantitative data in structured tables, provide detailed experimental protocols for key research techniques, and visualize the intricate molecular pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of strigolactones.
Introduction
Strigolactones (SLs) were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche[1]. Subsequent research has revealed their multifaceted roles as endogenous plant hormones that regulate shoot branching, root architecture, and leaf senescence[2][3]. Furthermore, SLs act as signaling molecules in the rhizosphere, facilitating the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi[1]. The diverse biological functions of SLs have garnered significant interest in their potential applications, from developing parasite-resistant crops to novel therapeutic agents.
This compound is a canonical strigolactone, and its production is a complex biological process orchestrated by a series of enzymatic reactions encoded by a specific set of genes. This guide delves into the genetic machinery responsible for the biosynthesis of this compound and the subsequent signal transduction pathway that governs its physiological effects.
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other strigolactones, originates from the carotenoid pathway and involves a conserved set of enzymes that convert all-trans-β-carotene into the central precursor, carlactone[4][5][6]. Carlactone is then further modified by species-specific enzymes to produce the diverse array of strigolactones observed in nature[4].
Key Biosynthetic Genes and Enzymes
The core biosynthetic pathway leading to carlactone involves three key enzymes encoded by the DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) genes[2][4][6]. Subsequent modifications are catalyzed by enzymes from the cytochrome P450 family, primarily encoded by the MORE AXILLARY GROWTH 1 (MAX1) gene, and the LATERAL BRANCHING OXIDOREDUCTASE (LBO) gene[2][4].
| Gene Family | Specific Gene | Enzyme Function | Subcellular Localization |
| Isomerase | DWARF27 (D27) | Isomerizes all-trans-β-carotene to 9-cis-β-carotene.[7][8][9] | Chloroplast[7] |
| Carotenoid Cleavage Dioxygenase | CCD7 (MAX3/RMS5/D17) | Cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal.[2][10][11] | Chloroplast |
| Carotenoid Cleavage Dioxygenase | CCD8 (MAX4/RMS1/D10) | Converts 9-cis-β-apo-10'-carotenal into carlactone.[2][10] | Chloroplast |
| Cytochrome P450 Monooxygenase | MAX1 (CYP711A) | Oxidizes carlactone to produce carlactonoic acid (CLA), a key intermediate.[2][4][12] | Cytoplasm[13] |
| Oxidoreductase | LATERAL BRANCHING OXIDOREDUCTASE (LBO) | Involved in the conversion of carlactonoic acid to specific strigolactones.[2] | Cytoplasm |
Biosynthetic Pathway Diagram
Caption: The biosynthetic pathway of this compound from all-trans-β-carotene.
Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal are mediated by a receptor complex that ultimately leads to the degradation of transcriptional repressors, thereby activating downstream gene expression.
Key Signaling Genes and Proteins
The core of the SL signaling pathway consists of the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors[14][15][16].
| Gene Family | Specific Gene/Protein | Function |
| α/β-hydrolase | DWARF14 (D14) | Strigolactone receptor that binds and hydrolyzes SLs.[14][15][16] |
| F-box protein | MORE AXILLARY GROWTH 2 (MAX2) | Component of an SCF E3 ubiquitin ligase complex that targets SMXL proteins for degradation.[10][12][15] |
| Transcriptional Repressor | D53/SMXL family (e.g., SMXL6, SMXL7, SMXL8 in Arabidopsis) | Repressors of SL-responsive genes; targeted for degradation upon SL perception.[14][15] |
Signaling Pathway Diagram
Caption: The strigolactone signaling pathway in the absence and presence of this compound.
Quantitative Data on Gene Expression and Strigolactone Production
The expression of strigolactone biosynthesis and signaling genes is regulated by various internal and external cues, such as nutrient availability and abiotic stress. The following tables summarize representative quantitative data from the literature.
Relative Expression of Strigolactone Biosynthesis Genes Under Phosphate Starvation
| Gene | Fold Change (-Pi vs. +Pi) | Plant Species | Reference |
| D27 | 2.5 | Oryza sativa | [17] |
| CCD7 | 3.0 | Oryza sativa | [17] |
| CCD8 | 4.2 | Oryza sativa | [17] |
| MAX1 | 2.8 | Arabidopsis thaliana | [17] |
Strigolactone Content in Different Plant Species
| Strigolactone | Plant Species | Concentration (ng/g dry weight) | Reference |
| Orobanchol | Pinus thunbergii | 5.2 | [1] |
| 4-Deoxyorobanchol | Selaginella moellendorffii | 3.8 | [1] |
| Carlactonoic acid | Zea mays | 1.5 | [1] |
| This compound | Sorghum bicolor | Not explicitly quantified in this format in the provided results. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production.
Quantification of Strigolactones by LC-MS/MS
Objective: To extract and quantify strigolactones from plant root exudates or tissues.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Liquid nitrogen
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (e.g., GR24)
-
LC-MS/MS system
Protocol:
-
Sample Collection: Collect root exudates from hydroponically grown plants or harvest root tissue and immediately freeze in liquid nitrogen.
-
Extraction:
-
For root exudates, acidify with formic acid to pH 3.0 and pass through an activated SPE C18 cartridge. Elute with acetone.
-
For root tissue, grind to a fine powder in liquid nitrogen and extract with ethyl acetate.
-
-
Purification: Dry the extract under a stream of nitrogen and redissolve in a small volume of 50% acetonitrile.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using specific parent and daughter ion transitions for this compound and the internal standard.
-
Quantify this compound based on the peak area ratio to the internal standard and a standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the transcript levels of strigolactone biosynthesis and signaling genes.
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (see table below)
-
qRT-PCR instrument
Primer Sequences for Arabidopsis thaliana:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| D27 | GAGCTTGAGGCTGCTCTTGA | TCCATGTTGTCGTCCTCAAA |
| CCD7 | TGGAGGTTTCTGCTGCTTCT | GCTTCATCAGCCTCTTCTCC |
| CCD8 | GCTGCTCTTGGAACTGCTAA | CAACACCGAAACCAAGTCAC |
| MAX1 | GGTGGTGATGTTGGAGTTGG | CTTGGCGATGGTAAATGGAG |
| MAX2 | GAGACGGTTGGAGAGGAGAA | TGAAGCCAAAGACGAGGAAT |
| D14 | ATGGAGGAAGAGGAGGAAGG | TTAGGATCGGGTGGTGTTGA |
Protocol:
-
RNA Extraction and DNase Treatment: Extract total RNA from the desired plant tissue using a commercial kit. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.
-
Use a three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing (e.g., 60°C for 30s), and extension (e.g., 72°C for 30s).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
Calculate relative gene expression using the 2-ΔΔCt method, with a suitable reference gene (e.g., Actin or Ubiquitin).
-
Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interaction
Objective: To visualize the interaction between D14 and MAX2 in planta.
Materials:
-
Gateway-compatible vectors for BiFC (containing nYFP and cYFP fragments)
-
Agrobacterium tumefaciens (e.g., strain GV3101)
-
Nicotiana benthamiana plants
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)
-
Confocal laser scanning microscope
Protocol:
-
Vector Construction: Clone the coding sequences of D14 and MAX2 into the BiFC vectors to create N- or C-terminal fusions with the nYFP and cYFP fragments.
-
Agrobacterium Transformation: Transform the resulting constructs into Agrobacterium tumefaciens.
-
Agroinfiltration:
-
Grow the transformed Agrobacterium cultures overnight.
-
Resuspend the bacterial cells in infiltration buffer to an OD₆₀₀ of 0.5-1.0.
-
Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with a needleless syringe. Co-infiltrate constructs for D14-nYFP and MAX2-cYFP.
-
-
Microscopy:
-
After 2-3 days of incubation, excise a small section of the infiltrated leaf.
-
Mount the leaf section on a microscope slide with a drop of water.
-
Observe the YFP fluorescence using a confocal microscope. A positive interaction will result in reconstituted YFP fluorescence in the cellular compartment where the interaction occurs.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for studying strigolactone genetics.
Conclusion
The genetic regulation of this compound production is a finely tuned process involving a conserved biosynthetic pathway and a sophisticated signaling cascade. The identification and characterization of the key genes—D27, CCD7, CCD8, MAX1, D14, MAX2, and the SMXL family—have provided a solid foundation for understanding the molecular basis of strigolactone function. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate this intricate network. A deeper understanding of the genetic and molecular mechanisms controlling strigolactone biosynthesis and signaling will undoubtedly pave the way for innovative applications in agriculture to enhance crop yield and resilience, as well as in the development of novel therapeutic strategies.
References
- 1. bohrium.com [bohrium.com]
- 2. Protein fragment bimolecular fluorescence complementation analyses for the in vivo study of protein-protein interactions and cellular protein complex localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of Plant Monosaccharide Transporters Using a Simple Growth Complementation Assay in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 5. Strigolactone-induced degradation of SMXL7 and SMXL8 contributes to gibberellin- and auxin-mediated fiber cell elongation in cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [en.bio-protocol.org]
- 9. Candidate regulators of drought stress in tomato revealed by comparative transcriptomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Growth Complementation Assay in Yeast [bio-protocol.org]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Yeast complementation assays provide limited information on functional features of K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucr.flintbox.com [ucr.flintbox.com]
Methodological & Application
Total Synthesis Protocol for (±)-Strigol: A Practical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with the environment. Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, they are now recognized for their diverse functions, including the control of shoot branching and the promotion of symbiotic relationships with mycorrhizal fungi. The intricate structure of strigolactones, characterized by a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D-ring) via an enol ether bridge, presents a significant challenge for chemical synthesis.
Synthetic Pathway Overview
The total synthesis of (±)-Strigol from α-ionone involves a sequence of transformations to construct the key structural features of the molecule. The overall workflow is depicted in the diagram below.
Application Notes & Protocols for the Quantification of (+)-Strigone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques available for the quantification of (+)-Strigone, a key strigolactone involved in plant development and symbiotic interactions. Detailed protocols for sample preparation and analysis using state-of-the-art instrumentation are provided to ensure accurate and reproducible results.
Introduction to this compound Analysis
This compound is a carotenoid-derived phytohormone that plays a crucial role in regulating plant architecture, promoting symbiotic relationships with arbuscular mycorrhizal fungi, and acting as a germination stimulant for parasitic weeds.[1][2][3] Its extremely low concentrations in plant tissues and exudates present a significant analytical challenge.[4][5][6] Therefore, highly sensitive and selective analytical methods are required for its accurate quantification. The most common and effective techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
Analytical Techniques Overview
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for strigolactone analysis due to its high sensitivity, selectivity, and ability to analyze complex matrices with minimal sample cleanup.[7][8] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers improved separation efficiency and shorter analysis times.[9] Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low detection limits.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like strigolactones, derivatization is often required to increase their volatility and thermal stability.[6] While it can offer high resolution, LC-MS/MS is often preferred due to the thermal lability of some strigolactones and the potential for degradation during derivatization.[6]
Experimental Workflows
The following diagram illustrates a general workflow for the quantification of this compound from sample collection to data analysis.
Caption: General workflow for this compound quantification.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of strigolactones using LC-MS/MS and GC-MS.
Table 1: LC-MS/MS Parameters for Strigolactone Quantification
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of strigolactone isomers |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Precursor ion [M+H]⁺ or [M+Na]⁺ to specific product ions |
| This compound (m/z) | e.g., 347.1 -> 97.1 (D-ring fragment) |
| Collision Energy | Optimized for each transition |
| Internal Standard | GR24 or stable isotope-labeled strigolactone |
Table 2: GC-MS Parameters for Strigolactone Quantification
| Parameter | Setting |
| Gas Chromatography | |
| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Ramped temperature program (e.g., 150 °C to 300 °C) |
| Injection Mode | Splitless |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Monitored Ions | Molecular ion and characteristic fragment ions |
| This compound (m/z) | e.g., 346 (M⁺), 97 (base peak) |
| Derivatization | Silylation (e.g., with BSTFA) may be required |
Experimental Protocols
Protocol 1: Sample Preparation from Root Exudates
This protocol describes the extraction and purification of this compound from plant root exudates.
Materials:
-
Root exudate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg)
-
Methanol
-
Acetone
-
Nitrogen gas evaporator
-
Acetonitrile
Procedure:
-
Collect root exudates from hydroponically grown plants. To prevent degradation, it is advisable to collect and process the exudates daily.[4]
-
Acidify the root exudate solution to pH 3.0 with formic acid.
-
Extract the acidified solution three times with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract to near dryness using a rotary evaporator or a stream of nitrogen.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the extract in a small volume of 10% methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the strigolactones with 5 mL of acetone.
-
Evaporate the acetone under a stream of nitrogen and reconstitute the residue in a known volume of acetonitrile for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines the instrumental analysis of the prepared samples.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Prepare a series of calibration standards of this compound in acetonitrile, ranging from low pg/mL to ng/mL concentrations.
-
Spike each calibration standard and sample with an internal standard (e.g., GR24 or a deuterated analog) at a fixed concentration.
-
Set up the LC-MS/MS instrument with the parameters outlined in Table 1.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Process the data using the instrument's software. Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This compound Signaling Pathway
The perception and signaling of strigolactones involve a core set of proteins that lead to the degradation of transcriptional repressors.
Caption: Simplified strigolactone signaling pathway.
In this pathway, this compound binds to the D14 receptor, an α/β-hydrolase.[1][11] This binding event promotes the interaction of D14 with the F-box protein MAX2 (also known as D3 in rice), which is a component of an SCF ubiquitin ligase complex.[1][12] The SCF-MAX2 complex then targets the D53/SMXL family of transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome.[11][12] The removal of these repressors allows for the expression of downstream target genes, leading to various physiological responses.[1]
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. Perception and Signaling of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strigolactone biosynthesis, transport and perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and Quantification of Natural Strigolactones from Root Exudates | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 10. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]
- 11. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Ultrasensitive LC-MS/MS Method for the Quantification of (+)-Strigone in Plant Root Exudates
INTRODUCTION: Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2][3] (+)-Strigone, a canonical strigolactone, is a key signaling molecule involved in stimulating the germination of parasitic weeds of the Striga genus, which pose a significant threat to agricultural crops.[1] Accurate and sensitive detection of this compound in root exudates is essential for understanding plant-parasite interactions, developing resistant crop varieties, and designing effective control strategies. This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in plant root exudates, tailored for researchers in plant science, agricultural biotechnology, and drug development.
Experimental Protocols
Collection of Root Exudates
This protocol describes the collection of root exudates from hydroponically grown plants, a common method for obtaining clean samples for SL analysis.[4][5][6]
Materials:
-
Hydroponic culture system
-
Modified Hoagland nutrient solution (with and without phosphate)[6][7]
-
Plant seedlings (e.g., sorghum, rice, tomato)
-
Growth chamber with controlled environmental conditions
-
Amber glass vials for sample collection
Procedure:
-
Grow plant seedlings in a hydroponic system containing a complete, modified Hoagland nutrient solution.
-
To induce strigolactone production, transfer the plants to a phosphate-deficient Hoagland solution for a period of 7-10 days prior to exudate collection.[2][8] Phosphate starvation is a known trigger for increased SL biosynthesis and exudation.[2]
-
Replace the nutrient solution with sterile deionized water or a minimal nutrient solution 24 hours before collection to minimize interference from media components.
-
Collect the root exudate solution over a 24-hour period in amber glass vials to prevent photodegradation of strigolactones.
-
Immediately after collection, filter the exudates through a 0.22 µm filter to remove plant debris and microorganisms.
-
Store the filtered exudates at -80°C until extraction.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the concentration and purification of strigolactones from aqueous samples like root exudates.[4]
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A deuterated analog of a strigolactone (e.g., d6-5-deoxystrigol) or a synthetic strigolactone analog like GR24 is often used.[9][10]
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: Add a known amount of the internal standard to the collected root exudate sample. This is crucial for accurate quantification to correct for sample loss during preparation and for matrix effects in the MS analysis.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge sequentially with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the root exudate sample onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the strigolactones from the cartridge with 5 mL of acetonitrile or ethyl acetate.
-
-
Drying and Reconstitution:
LC-MS/MS Analysis
This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for detecting the low concentrations of strigolactones found in root exudates.[9][11][12]
Instrumentation:
-
UHPLC system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm) is typically used for the separation of strigolactones.[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic strigolactones. An example gradient is as follows:
-
0-2 min: 35% B
-
2-20 min: Gradient to 95% B[10]
-
20-23 min: Hold at 95% B
-
23-24 min: Return to 35% B
-
24-27 min: Re-equilibration at 35% B
-
-
Flow Rate: 0.2 mL/min[10]
-
Column Temperature: 30°C[10]
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.[12][13]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For strigol, a related strigolactone, a common transition is m/z 369 > 272.[13] The exact transitions for this compound should be determined by direct infusion of a standard.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.
Data Presentation
Quantitative data from LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of this compound in Root Exudates of Different Plant Species.
| Plant Species | Treatment | This compound Concentration (pg/plant/day) | Standard Deviation |
| Sorghum bicolor (SRN39 - resistant) | - Phosphate | 0.08 (for 5-deoxystrigol) | - |
| Sorghum bicolor (Tabat - susceptible) | - Phosphate | 3.53 (for 5-deoxystrigol) | - |
| Solanum lycopersicum (Tomato) | - Phosphate | To be determined | - |
| Oryza sativa (Rice) | - Phosphate | To be determined | - |
Note: The data for sorghum cultivars is for 5-deoxystrigol, a closely related strigolactone, as specific quantitative data for this compound was not available in the cited literature.[13] This table serves as a template for presenting quantitative results.
Table 2: LC-MS/MS MRM Transitions for Strigolactone Analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Sorgomol | 369 | 272 | To be optimized |
| Sorgolactone | 339 | 242 | To be optimized |
| 5-deoxystrigol | 353 | 256 | To be optimized |
| Internal Standard (d6-5DS) | To be determined | To be determined | To be optimized |
Note: The MRM transitions for sorgomol, sorgolactone, and 5-deoxystrigol are provided as examples.[13] These parameters need to be empirically determined for this compound and the specific internal standard used.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. strigasolutions.com [strigasolutions.com]
- 8. Regulation of Strigolactone Biosynthesis by Gibberellin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and Measurement of Strigolactones in Sorghum Roots [bio-protocol.org]
- 11. pure.knaw.nl [pure.knaw.nl]
- 12. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of (+)-Strigone in Parasitic Weed Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-Strigone, a naturally occurring strigolactone, plays a crucial role in the germination of parasitic weeds, making it a molecule of significant interest for developing novel control strategies. These application notes provide an overview of its mechanism of action and detailed protocols for its use in research and development for parasitic weed management, particularly focusing on the "suicidal germination" approach.
Introduction
Parasitic weeds of the genera Striga (witchweed) and Orobanche (broomrape) pose a severe threat to global agriculture, causing substantial crop losses, especially in Africa, Asia, and the Mediterranean.[1][2] These obligate root parasites have a unique germination requirement: their seeds remain dormant in the soil for years until they perceive chemical signals, primarily strigolactones (SLs), exuded from the roots of a suitable host plant.[1][2][3] this compound is one such potent germination stimulant.[4]
The dependency of these parasitic weeds on SLs for germination presents a strategic vulnerability that can be exploited for their control. The application of this compound or its synthetic analogs to infested fields in the absence of a host crop can induce "suicidal germination," where the weed seeds germinate but subsequently die due to the lack of a host to parasitize.[5][6] This approach aims to deplete the parasitic weed seed bank in the soil, offering a sustainable management strategy.
Mechanism of Action: Strigolactone Signaling Pathway
This compound induces parasitic weed seed germination by activating a specific signaling pathway. The key steps are outlined below:
-
Perception: In Striga hermonthica, the perception of strigolactones is primarily mediated by a family of α/β-hydrolase fold proteins known as Striga hermonthica HYPOSENSITIVE TO LIGHT (ShHTL). Among these, ShHTL7 is the most sensitive receptor, capable of detecting picomolar concentrations of SLs.[7]
-
Complex Formation: Upon binding of this compound, the ShHTL7 receptor undergoes a conformational change. This change facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).
-
Ubiquitination and Degradation: The formation of the SL-ShHTL7-MAX2 complex leads to the recruitment of a transcriptional repressor, SUPPRESSOR OF MAX2 1-LIKE (SMAX1). This recruitment targets SMAX1 for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression and Germination: The degradation of the SMAX1 repressor derepresses the expression of downstream genes that are essential for seed germination, leading to the emergence of the radicle.
Caption: this compound signaling pathway in parasitic weed seeds.
Quantitative Data on Germination Activity
Table 1: Germination of Striga hermonthica Seeds in Response to Strigolactone Analogs
| Compound | Concentration (M) | Germination Rate (%) | Reference |
| GR24 | 1 x 10⁻⁶ | 64 | [5] |
| GR24 | 1 x 10⁻⁷ | 66 | [5] |
| MP3 | 1 x 10⁻⁶ | 49-52 | [5] |
| MP16 | 1 x 10⁻⁶ | 49-52 | [5] |
| Nijmegen-1 | 1 x 10⁻⁶ | 49-52 | [5] |
Table 2: EC₅₀ Values of Strigolactone Analogs for Parasitic Weed Seed Germination
| Compound | Parasitic Weed Species | EC₅₀ (M) | Reference |
| GR24 | Striga and Orobanche spp. | 10⁻⁹ - 10⁻⁸ | [8] |
| Nijmegen-1 | Striga and Orobanche spp. | 10⁻⁶ - 10⁻⁵ | [8] |
Experimental Protocols
Protocol for Striga hermonthica Seed Germination Assay
This protocol describes a standard laboratory assay to evaluate the germination-inducing activity of this compound.
Materials:
-
Striga hermonthica seeds
-
This compound stock solution (e.g., 1 mM in acetone or DMSO)
-
Sterile distilled water
-
5% (v/v) sodium hypochlorite solution
-
Glass fiber filter paper discs (approx. 9 mm diameter)
-
Petri dishes (9 cm)
-
Sterile filter paper
-
Incubator set at 30°C
-
Binocular microscope
Procedure:
-
Seed Sterilization:
-
Place S. hermonthica seeds in a vial and add 5% sodium hypochlorite solution.
-
Vortex or shake vigorously for 5 minutes.
-
Allow seeds to settle and carefully decant the bleach solution.
-
Wash the seeds 5-6 times with sterile distilled water.
-
-
Seed Pre-conditioning (Conditioning):
-
Place a sterile filter paper in a Petri dish and moisten with sterile distilled water.
-
Evenly spread about 50-100 sterilized seeds onto each glass fiber filter paper disc.
-
Place the discs on the moist filter paper within the Petri dish.
-
Seal the Petri dishes with parafilm and wrap in aluminum foil to ensure darkness.
-
Incubate at 30°C for 10-14 days. This pre-conditioning period is essential to break seed dormancy and make them responsive to germination stimulants.
-
-
Application of this compound:
-
Prepare a dilution series of this compound from the stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M, etc.). Include a solvent control (water with the same concentration of acetone or DMSO as the highest this compound concentration) and a negative control (sterile water only).
-
After the pre-conditioning period, remove the discs from the incubator and blot them gently on sterile filter paper to remove excess water.
-
Place the discs in new sterile Petri dishes.
-
Apply a known volume (e.g., 50 µL) of the respective this compound dilution or control solution to each disc.
-
-
Incubation and Germination Scoring:
-
Seal the Petri dishes, wrap them in aluminum foil, and incubate at 30°C for 24-72 hours.
-
After incubation, count the number of germinated and non-germinated seeds on each disc under a binocular microscope. A seed is considered germinated if the radicle has protruded from the seed coat.
-
Calculate the germination percentage for each treatment.
-
Caption: Workflow for the Striga hermonthica seed germination assay.
Protocol for Suicidal Germination Pot Experiment
This protocol simulates field conditions to assess the efficacy of this compound in reducing parasitic weed emergence.
Materials:
-
Pots (e.g., 2-liter capacity)
-
Soil (e.g., sandy loam)
-
Striga hermonthica seeds
-
This compound solution (e.g., 1 µM)
-
Host plant seeds (e.g., sorghum or maize)
Procedure:
-
Soil Infestation:
-
Mix a known quantity of S. hermonthica seeds thoroughly with the top layer of soil in each pot.
-
-
Pre-conditioning:
-
Water the pots to moisten the soil and incubate them under conditions that mimic the natural environment (e.g., greenhouse at 30°C) for 10-14 days to allow for seed conditioning.
-
-
This compound Application:
-
Prepare a 1 µM solution of this compound in water.
-
Apply the this compound solution to the soil surface of the treatment pots. Control pots should receive an equal volume of water (or a solvent control if applicable).
-
Allow the treated pots to stand for an additional 7-10 days to induce suicidal germination.
-
-
Host Plant Sowing and Growth:
-
Sow seeds of a susceptible host plant (e.g., sorghum) in all pots.
-
Grow the plants under appropriate conditions for 8-10 weeks.
-
-
Data Collection:
-
Throughout the experiment, count the number of emerged Striga plants in each pot.
-
At the end of the experiment, harvest the host plants and measure parameters such as plant height, biomass, and crop yield.
-
Calculate the percentage reduction in Striga emergence in the this compound treated pots compared to the control pots.
-
Field Application of this compound for Suicidal Germination
The "suicidal germination" strategy can be adapted for field application. A key consideration is the timing of application, which should coincide with favorable environmental conditions for Striga seed conditioning (i.e., warm and moist soil). Application of this compound after rainfall can be an effective approach. Field trials with SL analogs have shown significant reductions in Striga emergence (up to 65%) and increased crop yields.[9]
General Protocol Outline:
-
Field Selection: Choose a field with a known history of heavy Striga infestation.
-
Timing: Apply this compound after a significant rainfall event when the soil is moist and warm, which naturally pre-conditions the Striga seeds.
-
Application: Dissolve this compound in water to a final concentration of approximately 1 µM and spray evenly over the soil surface.
-
Waiting Period: Allow a period of at least one to two weeks for suicidal germination to occur before planting the host crop.
-
Crop Planting: Sow the desired crop.
-
Monitoring: Monitor the field for Striga emergence and crop performance throughout the growing season.
Conclusion
This compound is a powerful tool for research into parasitic weed biology and a promising candidate for the development of novel control strategies. The "suicidal germination" approach, induced by the application of this compound, offers a targeted and sustainable method to reduce the parasitic weed seed bank in infested soils. The protocols provided here serve as a foundation for researchers to further investigate and optimize the application of this compound for effective parasitic weed management.
References
- 1. The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 7. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response of seeds of the parasitic weeds Striga and Orobanche toward the synthetic germination stimulants GR 24 and Nijmegen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
Application Note & Protocol: (+)-Strigone Seed Germination Bioassay
This application note provides a detailed protocol for conducting a seed germination bioassay using (+)-Strigone, a strigolactone analog, to assess its activity on parasitic plant seeds. It is intended for researchers, scientists, and professionals in drug development and agricultural science.
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic organisms.[1][2][3] They are also recognized as germination stimulants for the seeds of parasitic weeds from the genera Striga and Orobanche, which pose a significant threat to agriculture worldwide.[1][2][4] The development of synthetic SL analogs, such as this compound, is a promising strategy for "suicidal germination," where seeds are induced to germinate in the absence of a host, leading to their demise and a reduction of the parasitic weed seed bank in the soil.[5] This bioassay provides a standardized method to evaluate the efficacy of such compounds.
Experimental Protocol
This protocol outlines the steps for conducting a seed germination bioassay with parasitic plant seeds, such as Orobanche minor, using this compound as the germination stimulant. The synthetic strigolactone analog rac-GR24 is often used as a positive control in these assays.[6][7][8]
1. Materials
-
Parasitic plant seeds (e.g., Orobanche minor, Striga hermonthica)
-
This compound
-
rac-GR24 (positive control)
-
Sterile distilled water
-
Sodium hypochlorite solution (e.g., 1-2% v/v)
-
Tween 20 or Triton X-100 (0.1% v/v)
-
Glass fiber filter paper discs (GFFP)
-
Petri dishes (9 cm)
-
Sterile pipette tips
-
Incubator
-
Stereo microscope
2. Seed Sterilization
-
Place the parasitic plant seeds in a sterile microcentrifuge tube or a tea bag for easier handling.[9]
-
Add a solution of 1-2% sodium hypochlorite containing 0.1% Tween 20.[7]
-
Agitate for 5-10 minutes.
-
Carefully remove the sterilization solution and wash the seeds thoroughly three to five times with sterile distilled water.[9]
-
Dry the seeds in a laminar flow hood for approximately 60 minutes.[10]
3. Seed Pre-conditioning (Conditioning)
-
Place two layers of sterile glass fiber filter paper in each Petri dish.
-
Moisten the filter paper with a specific volume of sterile distilled water (e.g., 250 µL for 2 cm discs).[10]
-
Evenly distribute a known number of sterilized seeds (e.g., ~150) onto the filter paper.[10]
-
Seal the Petri dishes with Parafilm and wrap them in aluminum foil to ensure darkness.
-
Incubate the seeds in the dark at a constant temperature (e.g., 20-23°C) for a period of 7 to 14 days.[6][10] This conditioning period is essential for the seeds to become responsive to germination stimulants.
4. Preparation of Test Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for the bioassay (e.g., 10⁻⁴ M to 10⁻⁸ M). The final concentration of the organic solvent should be kept low (≤0.1%) to avoid any effect on germination.
5. Germination Bioassay
-
After the conditioning period, transfer the upper glass fiber filter disc with the seeds to a new Petri dish containing a fresh, dry sterile filter paper.
-
Apply a specific volume (e.g., 125 µL) of the this compound test solution to each disc.[10]
-
Include positive controls with a known germination stimulant like rac-GR24 (e.g., 1 ppm) and negative controls with sterile distilled water containing the same percentage of solvent used for the test compounds.[6][10]
-
Seal the Petri dishes, wrap them in aluminum foil, and incubate in the dark at the same temperature used for conditioning for 7 days.[10]
6. Data Collection and Analysis
-
After the incubation period, count the number of germinated seeds out of a subsample (e.g., 100 seeds) per disc using a stereoscopic microscope.[10]
-
A seed is considered germinated when the radicle protrudes through the seed coat.[10]
-
Calculate the germination percentage for each concentration and control.
-
The results can be expressed as the mean germination percentage ± standard error.
Quantitative Data Summary
The following table summarizes representative germination data for parasitic plant seeds in response to different concentrations of strigolactone analogs, as reported in the literature. This data can be used as a reference for expected outcomes.
| Species | Compound | Concentration | Germination (%) | Reference |
| Orobanche minor | rac-GR24 | 1 ppm | >70 | [6] |
| Orobanche minor | Butenolide 4 | 10⁻⁴ M | 90.4 | [6] |
| Orobanche minor | Butenolide 4 | 10⁻⁵ M | ~75 | [6] |
| Orobanche minor | Butenolide 4 | 10⁻⁶ M | 0 | [6] |
| Striga hermonthica | rac-GR24 | 0.1 µM | 66 | [11] |
| Striga hermonthica | MP3 | 1 µM | 49-52 | [11] |
| Striga hermonthica | Nijmegen-1 | 1 µM | 49-52 | [11] |
| Phelipanche aegyptiaca | (S)-4a | 3.39 x 10⁻¹¹ M | EC₅₀ | [12] |
| Striga hermonthica | (S)-4a | 1.93 x 10⁻¹⁷ M | EC₅₀ | [12] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound seed germination bioassay.
Strigolactone Signaling Pathway in Seed Germination
Caption: Simplified strigolactone signaling pathway leading to seed germination.
References
- 1. HY5 is involved in strigolactone-dependent seed germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Germination stimulatory activity of bacterial butenolide hormones from Streptomyces albus J1074 on seeds of the root parasitic weed Orobanche minor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. yoder.faculty.ucdavis.edu [yoder.faculty.ucdavis.edu]
- 10. Recognition of root exudates by seeds of broomrape (Orobanche and Phelipanche) species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials [mdpi.com]
- 12. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using (+)-Strigone to Induce Arbuscular Mycorrhizal Symbiosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbuscular mycorrhizal (AM) symbiosis is a crucial mutualistic relationship between the roots of most terrestrial plants and fungi of the phylum Glomeromycota. This symbiosis enhances plant nutrient uptake, particularly phosphorus, and improves tolerance to various environmental stresses. The initiation of this symbiotic relationship is a complex process involving a chemical dialogue between the plant and the fungus. Strigolactones (SLs), a class of carotenoid-derived plant hormones, are key signaling molecules exuded by plant roots that initiate this dialogue.[1] (+)-Strigone is a naturally occurring strigolactone that has been shown to play a significant role in inducing the pre-symbiotic phase of AM fungi.
These application notes provide detailed protocols for utilizing this compound to induce key developmental stages in AM fungi, namely spore germination and hyphal branching, which are prerequisites for successful root colonization. Furthermore, this document outlines the methodology for quantifying the extent of AM fungal colonization in plant roots following stimulation by this compound. While specific quantitative data for this compound is limited in publicly available literature, the provided data for the closely related natural strigolactone, 5-deoxystrigol, and the widely used synthetic analog, GR24, serve as a reference for the expected dose-dependent effects.
Data Presentation
The following tables summarize the quantitative effects of strigolactones on arbuscular mycorrhizal fungi. This data, primarily from studies on 5-deoxystrigol and GR24, is presented to illustrate the expected bioactivity of this compound.
Table 1: Effect of 5-deoxystrigol and GR24 on Spore Germination of Rhizophagus irregularis
| Treatment | Concentration (M) | Germination Rate (%) |
| Control (Water) | - | ~30% |
| 5-deoxystrigol | 10⁻⁸ | ~70% |
| GR24 | 10⁻⁸ | ~70% |
Note: Data is illustrative and based on findings for Rhizophagus irregularis strain A5, where strigolactone presence significantly increased germination.[2] Spore germination rates can be strain-specific.
Table 2: Minimum Effective Concentration (MEC) of Various Strigolactones for Inducing Hyphal Branching in Gigaspora margarita
| Strigolactone | Minimum Effective Concentration (pg/disc) |
| Orobanchol | 1 |
| 4-deoxyorobanchol | 3 |
| 5-deoxystrigol | 3 |
| Fabacyl acetate | 10 |
| 7-oxoorobanchyl acetate | 10 |
| Orobanchyl acetate | 10 |
| Medicaol | 10 |
| Strigone | 10 |
Source: Adapted from data on the growth-stimulatory activity of various strigolactones on Gigaspora margarita.[3]
Experimental Protocols
Protocol 1: AM Fungal Spore Germination Assay
This protocol details the procedure to assess the effect of this compound on the germination rate of AM fungal spores.
Materials:
-
AM fungal spores (e.g., Gigaspora margarita, Rhizophagus irregularis)
-
This compound stock solution (e.g., 1 mM in acetone)
-
Sterile distilled water
-
Petri dishes (9 cm)
-
Water agar (0.8% w/v)
-
Micropipettes and sterile tips
-
Stereomicroscope
-
Incubator
Procedure:
-
Spore Sterilization: Surface sterilize AM fungal spores by incubating them in a solution of 3% (w/v) chloramine T and 0.03% (w/v) streptomycin, followed by several rinses with sterile distilled water.[4]
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound from the stock solution using sterile distilled water to achieve final concentrations ranging from 10⁻⁶ M to 10⁻¹³ M. A control solution with the same concentration of acetone as the highest this compound concentration should also be prepared.
-
Plating: Pour approximately 20 mL of molten water agar into each Petri dish and allow it to solidify under sterile conditions.
-
Spore Inoculation: Place 10-20 surface-sterilized spores on the surface of the agar in each Petri dish.
-
Treatment Application: Apply a 10 µL aliquot of each this compound dilution or the control solution directly onto the spores.
-
Incubation: Seal the Petri dishes with parafilm and incubate them in the dark at 28-30°C for 7-14 days.
-
Observation and Data Collection: Using a stereomicroscope, count the number of germinated and non-germinated spores in each dish. A spore is considered germinated if a germ tube is visible.
-
Calculation: Calculate the germination rate for each treatment as: (Number of germinated spores / Total number of spores) x 100%
Protocol 2: Hyphal Branching Assay
This protocol is designed to quantify the induction of hyphal branching in germinated AM fungi in response to this compound.
Materials:
-
Germinated AM fungal spores (from Protocol 1 or pre-germinated)
-
This compound stock solution (e.g., 1 mM in acetone)
-
Sterile distilled water
-
Petri dishes with water agar
-
Filter paper discs (sterile, 6 mm diameter)
-
Micropipettes and sterile tips
-
Compound microscope with imaging capabilities
-
Incubator
Procedure:
-
Preparation of Treatment Discs: Apply a 10 µL aliquot of each this compound dilution (10⁻⁶ M to 10⁻¹³ M) or control solution to a sterile filter paper disc and allow the solvent to evaporate in a laminar flow hood.
-
Assay Setup: Place a pre-germinated AM fungal spore on a Petri dish containing water agar.
-
Application of Treatment: Place a treated filter paper disc approximately 1 cm away from the growing hyphal tip.
-
Incubation: Incubate the Petri dishes in the dark at 28-30°C for 24-72 hours.
-
Observation and Quantification: Observe the hyphal morphology near the filter paper disc using a compound microscope. Count the number of hyphal branches within a defined radius from the main hypha. Images can be captured for more detailed analysis.
-
Data Analysis: Compare the number of hyphal branches in the this compound treatments to the control. The minimum effective concentration (MEC) is the lowest concentration that induces a significant increase in hyphal branching.
Protocol 3: Quantification of AM Fungal Root Colonization
This protocol describes the staining and microscopic quantification of AM fungal structures within plant roots.
Materials:
-
Plant roots inoculated with AM fungi and treated with this compound
-
10% (w/v) Potassium hydroxide (KOH) solution
-
1% (v/v) Hydrochloric acid (HCl)
-
Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or ink and vinegar solution)
-
Lactoglycerol (lactic acid:glycerol:water, 1:1:1 v/v/v) for destaining
-
Glass slides and coverslips
-
Compound microscope
-
Beakers, forceps, and a hot water bath or autoclave
Procedure:
-
Root Clearing:
-
Wash the roots gently to remove soil and debris.
-
Place the root samples in a beaker with 10% KOH.
-
Heat the samples in a water bath at 90°C for 30-60 minutes (the time will vary depending on the plant species and root thickness) or autoclave at 121°C for 15 minutes. The roots are sufficiently cleared when the cortex is transparent.
-
Carefully pour off the KOH and rinse the roots several times with water.
-
-
Acidification:
-
Submerge the cleared roots in 1% HCl for 3-5 minutes at room temperature. This step helps in the subsequent staining.
-
Pour off the HCl.
-
-
Staining:
-
Immerse the roots in the staining solution.
-
Heat in a water bath at 90°C for 5-10 minutes or leave at room temperature for at least 24 hours.
-
-
Destaining:
-
Remove the staining solution and add lactoglycerol to destain the root tissue, while the fungal structures remain stained.
-
-
Microscopic Quantification (Grid-Line Intersect Method):
-
Mount a representative sample of stained root fragments on a microscope slide in a drop of lactoglycerol.
-
Observe the slide under a compound microscope at 100-200x magnification.
-
At each intersection of the eyepiece graticule with a root fragment, record the presence or absence of AM fungal structures (hyphae, arbuscules, vesicles).
-
Examine at least 100 intersections per sample.
-
-
Calculation of Colonization Percentage:
-
Frequency of Colonization (%F): (Number of intersections with fungal structures / Total number of intersections) x 100%
-
Intensity of Colonization (%M): This can be a more detailed assessment where the abundance of different fungal structures within the colonized root segments is estimated.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in inducing arbuscular mycorrhizal symbiosis.
Caption: Strigolactone biosynthesis and signaling pathway.
Caption: Experimental workflow for assessing this compound effects.
Caption: Logical flow from this compound to symbiosis.
References
Application Notes and Protocols for Testing (+)-Strigone's Effects on Root Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the effects of (+)-strigone, a naturally occurring strigolactone, on plant root development. The protocols outlined below are based on established methodologies for testing strigolactones and their synthetic analogs, such as GR24, and are adaptable for various plant species, with a focus on the model organism Arabidopsis thaliana.
Introduction to this compound and its Role in Root Development
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development. Initially identified as germination stimulants for parasitic weeds, SLs are now recognized for their endogenous functions, including the control of shoot branching and the modulation of root system architecture. This compound is a canonical strigolactone, and understanding its specific effects on root development is vital for agricultural applications and for dissecting the fundamental mechanisms of root growth.
SLs, including this compound, influence several key aspects of root development:
-
Primary Root Elongation: SLs have been shown to promote the elongation of the primary root by increasing the number of cells in the root meristem.[1][2]
-
Lateral Root Formation: SLs generally act as negative regulators of lateral root formation and density.[1][2][3]
-
Root Hair Elongation: Exogenous application of SLs can promote the elongation of root hairs, a response mediated by the MAX2 signaling pathway.[1]
These effects are primarily mediated through a signaling pathway involving the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the α/β-hydrolase D14 (DWARF14).[3][4][5][6]
Experimental Protocols
Plant Material and Growth Conditions
Plant Species: Arabidopsis thaliana (ecotype Columbia-0, Col-0) is a widely used model organism for these assays. Wild-type plants, as well as mutants in the strigolactone biosynthesis (e.g., max1, max3, max4) and signaling pathways (e.g., max2, d14), are essential for comparative studies.
Sterilization of Seeds:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.
-
Incubate on a rotator for 10 minutes.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% (w/v) agarose and store at 4°C for 2-3 days for stratification.
Growth Medium:
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) plant agar. Adjust the pH to 5.7.
Growth Conditions:
-
Grow seedlings vertically on square Petri dishes containing the solidified MS medium.
-
Maintain a photoperiod of 16 hours of light and 8 hours of dark at a constant temperature of 22°C.
This compound Treatment
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of acetone to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in the dark to prevent degradation.
Application of this compound:
-
Autoclave the MS medium and cool it to approximately 50-60°C.
-
Add the appropriate volume of the this compound stock solution to the molten MS medium to achieve the desired final concentrations. Ensure the final acetone concentration is negligible and consistent across all treatments, including the control (mock).
-
Pour the medium into sterile square Petri dishes and allow it to solidify.
-
Sow the sterilized and stratified seeds on the surface of the medium.
Dose-Response Assay
To determine the optimal concentration of this compound and to characterize its dose-dependent effects, a dose-response experiment is crucial.
Protocol:
-
Prepare MS agar plates with a range of this compound concentrations. A typical range for strigolactones is from 0.1 µM to 10 µM (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).[7][8]
-
Sow wild-type and mutant seeds on the plates.
-
After a defined growth period (e.g., 7-10 days), capture high-resolution images of the seedlings.
-
Quantify the following root parameters:
-
Primary root length
-
Number of emerged lateral roots
-
Lateral root density (number of lateral roots per cm of primary root)
-
Root hair length in a defined region of the root.
-
Root Phenotyping and Data Analysis
Image Acquisition:
-
Use a flatbed scanner or a digital camera mounted on a stereomicroscope to capture images of the root systems.
Image Analysis:
-
Utilize image analysis software such as ImageJ (with the NeuronJ plugin for tracing roots), WinRHIZO, or specialized root tracing software like RootTrace to quantify root parameters.[9][10]
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments and genotypes.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and between different plant genotypes.
Table 1: Effect of this compound on Primary Root Length (in cm) in Arabidopsis thaliana
| Genotype | 0 µM this compound (Control) | 0.1 µM this compound | 1 µM this compound | 10 µM this compound |
| Wild-type (Col-0) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
| max2 (SL-insensitive) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
| max4 (SL-deficient) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
Table 2: Effect of this compound on Lateral Root Density (LR/cm) in Arabidopsis thaliana
| Genotype | 0 µM this compound (Control) | 0.1 µM this compound | 1 µM this compound | 10 µM this compound |
| Wild-type (Col-0) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
| max2 (SL-insensitive) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
| max4 (SL-deficient) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
Table 3: Effect of this compound on Root Hair Length (in µm) in Arabidopsis thaliana
| Genotype | 0 µM this compound (Control) | 0.1 µM this compound | 1 µM this compound | 10 µM this compound |
| Wild-type (Col-0) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
| max2 (SL-insensitive) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
| max4 (SL-deficient) | Value ± SE | Value ± SE | Value ± SE | Value ± SE |
(Note: "Value ± SE" should be replaced with actual experimental data, including the standard error of the mean.)
Mandatory Visualizations
Strigolactone Signaling Pathway
The following diagram illustrates the core components of the strigolactone signaling pathway in the regulation of root development.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for testing the effect of this compound on root development.
Logical Relationship of Strigolactone Effects on Root Architecture
This diagram illustrates the logical relationships between this compound application and the resulting changes in root architecture based on current knowledge.
References
- 1. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Components of the Strigolactone and Karrikin Signaling Pathways Suppress Root Branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of strigolactone signaling on Arabidopsis growth under nitrogen deficient stress condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Frontiers | Modeling the effects of strigolactone levels on maize root system architecture [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Advancements in Root Growth Measurement Technologies and Observation Capabilities for Container-Grown Plants [mdpi.com]
- 10. High-Throughput Quantification of Root Growth Using a Novel Image-Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Strigolactone Signaling: Preparation of (+)-Strigone Solutions for Laboratory Research
For researchers, scientists, and drug development professionals, the precise preparation of bioactive compounds is paramount to achieving reliable and reproducible experimental outcomes. This document provides detailed application notes and protocols for the preparation of (+)-Strigone solutions, a key strigolactone used in plant biology and agricultural research.
This compound, a potent germination stimulant for parasitic weeds and a regulator of plant architecture and symbiotic interactions, requires careful handling to ensure its stability and efficacy in laboratory assays. These guidelines outline the necessary procedures for preparing stock and working solutions of this compound and provide protocols for common bioassays.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₆ | [1] |
| Molecular Weight | 344.36 g/mol | [1] |
| Appearance | White to Off-White Solid | [2][3] |
| Solubility | Slightly soluble in Chloroform. Commonly dissolved in acetone, ethyl acetate, or acetonitrile for experimental use. | [2][3] |
Preparation of this compound Stock Solutions
The preparation of a concentrated stock solution is the first critical step in utilizing this compound for in vitro and in vivo studies. Given the compound's instability in certain solvents, the choice of solvent and storage conditions are crucial.
Materials:
-
This compound (solid)
-
Acetone (analytical grade)
-
Dimethylformamide (DMF) (optional)
-
Ethanol (optional)
-
Microcentrifuge tubes or glass vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or glass vial using an analytical balance. Perform this step in a fume hood.
-
Dissolution: Add the appropriate volume of acetone to achieve the desired stock concentration (e.g., 1 mM or 10 mM). Vortex thoroughly until the solid is completely dissolved.
-
Alternative Solvents: While acetone is commonly used, 70% DMF or ethanol can also be considered as solvents for stock solutions. However, their compatibility with specific experimental systems should be verified.
-
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.
Note: Strigolactones, including this compound, are known to be unstable in methanol. Therefore, methanol should be avoided as a solvent for stock solutions.
Preparation of this compound Working Solutions
Working solutions are typically prepared by diluting the stock solution in an aqueous buffer or medium suitable for the specific bioassay.
Materials:
-
This compound stock solution
-
Sterile distilled water, buffer, or culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Protocol:
-
Thawing: If the stock solution is frozen, thaw it on ice.
-
Dilution: Based on the desired final concentration for the experiment, calculate the volume of stock solution needed.
-
Solvent Exchange (for aqueous assays): For bioassays conducted in aqueous solutions, it is often necessary to minimize the concentration of the organic solvent. A common method is to add the required volume of the acetone stock solution to a sterile, empty microcentrifuge tube. The acetone is then evaporated under a gentle stream of nitrogen gas or in a vacuum centrifuge. The dried this compound residue is then redissolved in the aqueous buffer or medium of choice.
-
Direct Dilution: Alternatively, for some applications, the stock solution can be directly diluted into the final aqueous medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., acetone) is low enough not to affect the biological system being studied (typically <0.1%).
-
Mixing: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment due to the limited stability of strigolactones in aqueous environments.
Experimental Protocols
Seed Germination Assay with Striga hermonthica
This protocol details a method to assess the germination-stimulating activity of this compound on the seeds of the parasitic plant Striga hermonthica.
Materials:
-
Striga hermonthica seeds
-
This compound working solutions (various concentrations)
-
Sterile distilled water (control)
-
Glass fiber filter paper discs
-
Petri dishes (9 cm)
-
Growth chamber or incubator
Protocol:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize Striga hermonthica seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile distilled water.
-
Place the sterilized seeds on moist glass fiber filter paper in a petri dish.
-
Incubate the seeds in the dark at 25-30°C for 10-14 days to pre-condition them.
-
-
Treatment Application:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10⁻⁶ M to 10⁻¹² M) in sterile distilled water. Use sterile distilled water as a negative control.
-
Apply a known volume (e.g., 50 µL) of each working solution or control to the pre-conditioned seeds on the filter paper discs.
-
-
Incubation:
-
Seal the petri dishes with parafilm and incubate them in the dark at 30°C for 24-48 hours.
-
-
Germination Assessment:
-
Observe the seeds under a dissecting microscope.
-
A seed is considered germinated if the radicle has protruded through the seed coat.
-
Count the number of germinated and non-germinated seeds to calculate the germination percentage for each treatment.
-
Hyphal Branching Assay with Arbuscular Mycorrhizal (AM) Fungi
This assay is used to evaluate the effect of this compound on the hyphal branching of symbiotic AM fungi.
Materials:
-
Spores of an AM fungus (e.g., Gigaspora margarita or Rhizophagus irregularis)
-
This compound working solutions (various concentrations)
-
Sterile distilled water (control)
-
Water agar (0.8%) or other suitable growth medium
-
Petri dishes
-
Microscope
Protocol:
-
Spore Sterilization and Germination:
-
Surface sterilize the AM fungal spores.
-
Place the spores on water agar plates and incubate them in the dark at 25-30°C until they germinate and produce hyphae.
-
-
Treatment Application:
-
Prepare this compound working solutions at various concentrations (e.g., 10⁻⁷ M to 10⁻¹² M) in sterile distilled water.
-
Apply a small aliquot (e.g., 10 µL) of the working solution near the growing hyphal tips. Use sterile distilled water as a control.
-
-
Incubation:
-
Continue to incubate the plates under the same conditions for another 24-72 hours.
-
-
Assessment of Hyphal Branching:
-
Observe the hyphae under a microscope.
-
Count the number of newly formed hyphal branches in the zone of influence of the applied solution.
-
Compare the branching frequency between the this compound treatments and the control.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: The this compound signaling pathway.
Caption: General workflow for experiments with this compound.
References
- 1. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis [en.bio-protocol.org]
- 2. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis [bio-protocol.org]
- 3. Controlled Assays for Phenotyping the Effects of Strigolactone-Like Molecules on Arbuscular Mycorrhiza Development | Springer Nature Experiments [experiments.springernature.com]
Field Application Strategies for (+)-Strigone Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the field application strategies for (+)-Strigone analogs, a class of synthetic strigolactones. The information compiled herein is intended to guide researchers and agricultural scientists in utilizing these compounds to enhance crop performance, particularly in challenging environments. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows.
Introduction to this compound Analogs
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental stresses.[1][2] this compound analogs are synthetic molecules designed to mimic the bioactivity of natural strigolactones, offering potential applications in agriculture for crop improvement. These applications primarily focus on three areas: controlling parasitic weeds, enhancing tolerance to abiotic stresses like drought, and improving nutrient uptake.[2]
Key Applications and Mechanisms of Action
Parasitic Weed Control: "Suicidal Germination"
One of the most well-documented applications of this compound analogs is in the control of parasitic weeds from the Striga and Orobanche genera.[3] These weeds are a significant threat to cereal crop production in many parts of the world. Their seeds remain dormant in the soil until they detect strigolactones exuded from the roots of a suitable host plant, which triggers their germination.
The "suicidal germination" strategy involves applying synthetic strigolactone analogs to infested fields before the host crop is planted.[3][4] This induces the germination of the parasitic weed seeds in the absence of a host, leading to their death and a reduction in the parasitic weed seed bank in the soil.[3][5]
Enhancing Abiotic Stress Tolerance
This compound analogs have shown promise in enhancing plant tolerance to abiotic stresses, particularly drought. Application of these analogs can lead to physiological and biochemical changes in the plant that improve its ability to withstand water deficit. These changes include:
-
Improved Photosynthesis and Stomatal Conductance: Treatment with analogs like GR24 has been shown to maintain higher rates of photosynthesis and stomatal conductance under drought conditions.[1][2]
-
Enhanced Antioxidant Defense: Strigolactone analogs can stimulate the activity of antioxidant enzymes, which helps to mitigate oxidative stress caused by drought.[1][2][6]
-
Modulation of Root System Architecture: These compounds can influence root growth, potentially leading to a more extensive root system that is better able to explore the soil for water.[1][7][8]
Regulation of Plant Architecture and Nutrient Uptake
By modulating the plant's hormonal balance, this compound analogs can influence its architecture, such as shoot branching and root development.[7][8] This can be leveraged to optimize crop canopy structure for better light interception or to enhance root development for improved nutrient and water uptake.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound analogs.
Table 1: Effects of Strigolactone Analogs on Striga Germination and Emergence
| Analog | Formulation | Application Rate | Crop | Effect on Striga | Reference |
| MP3, Nijmegen-1 | Emulsifiable Concentrate (EC) & Granular (GR) | 1.0 µM | Maize | Up to 80% reduction in Striga emergence in mini-field trials. | [1] |
| Nijmegen-1 | EC & GR | Not specified | Maize | 52% (EC) and 80% (GR) reduction in Striga emergence. | [1] |
| MP3 | EC | 1.0 µM | Maize | 75% decrease in Striga emergence in pot studies. | [1] |
| Nijmegen-1 | EC & GR | 1.0 µM | Maize | 77% reduction in Striga emergence in pot studies. | [1] |
| MP16 | Not specified | 1.0 µM | Rice | 97% reduction in Striga emergence in greenhouse experiment. | [3] |
| Nijmegen-1 | Not specified | Not specified | Pearl Millet | 43% reduction of Striga emergence in field conditions. | [3] |
| Nijmegen-1 | Not specified | Not specified | Sorghum | 60% reduction of Striga emergence in field conditions. | [3] |
Table 2: Effects of GR24 on Crop Performance Under Drought Stress
| Crop | Application Method | GR24 Concentration | Observed Effects | Reference |
| Winter Wheat | Foliar Spray & Irrigation | 5 µM and 10 µM | Increased photosynthesis, enhanced antioxidant enzyme activity, and increased yield under drought. | [1][9] |
| Maize | Foliar Spray | 0.001, 0.01, and 0.1 mg L⁻¹ | Mitigated drought stress, promoted growth and grain yield. The minimum effective concentration was 0.01 mg L⁻¹. | [2] |
| Wheat | Foliar Spray | Not specified | Increased proline and soluble sugar content, enhanced stomatal conductance and photosynthesis rate. | [10] |
| Wheat | Foliar Spray | Not specified | Increased root biomass, total root length, and root length density under moderate and severe drought stress. | [6] |
| Maize | Not specified | Not specified | Increased leaf fresh weight, leaf dry weight, root fresh weight, root dry weight, and leaf relative water content under drought. | [11] |
Experimental Protocols
Protocol for Preparation of GR24 Stock and Working Solutions
This protocol describes the preparation of a stock solution of the common this compound analog, GR24, and its dilution to working concentrations for various applications.
Materials:
-
rac-GR24 powder
-
Acetone (anhydrous)[12]
-
Distilled water
-
Tween-20 (or other suitable surfactant)
-
Sterile containers and pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the desired amount of rac-GR24 powder.
-
Dissolve the powder in anhydrous acetone to achieve a final concentration of 10 mM.[12] For example, to make 1 mL of a 10 mM stock solution, dissolve 0.298 mg of GR24 (MW: 298.29 g/mol ) in 1 mL of acetone.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
-
Working Solution Preparation (e.g., 1 µM for direct pea bud application):
-
Prepare the working solution on ice on the day of the experiment.[13]
-
To prepare 1 mL of a 1 µM GR24 working solution in 50% ethanol with 2% PEG 1450 and 0.1% acetone, mix the following components:
-
375 µL of 100% Ethanol
-
374 µL of MilliQ Water
-
250 µL of 8% PEG 1450 (in 50% Ethanol)
-
1 µL of 1 mM GR24 stock solution (in acetone)[13]
-
-
For foliar applications, a surfactant is often added to the final working solution to ensure even coverage of the leaves. A common concentration is 0.01-0.1% Tween-20.[2]
-
-
Control Solution:
-
Prepare a mock/control solution containing the same concentrations of solvents (e.g., acetone, ethanol) and surfactants as the treatment solution, but without the GR24.[9]
-
Protocol for "Suicidal Germination" of Striga in Field Trials
This protocol outlines a general procedure for applying this compound analogs to induce suicidal germination of Striga seeds in infested fields.
Materials:
-
Formulated this compound analog (e.g., Emulsifiable Concentrate or Granular formulation of MP3 or Nijmegen-1)[4][5]
-
Backpack sprayer or granular applicator
-
Personal Protective Equipment (PPE)
Procedure:
-
Timing of Application:
-
Apply the strigolactone analog to the field before planting the host crop. The application should coincide with the onset of the rainy season to ensure sufficient soil moisture for Striga seed germination.[1]
-
-
Application Rate and Formulation:
-
The application rate will depend on the specific analog, its formulation, and the level of Striga infestation.
-
For liquid formulations (EC), a common target concentration in the soil is around 1.0 µM.[4][14] The formulated product is diluted with water and applied as a spray.
-
For granular formulations (GR), the granules are broadcast evenly over the soil surface. The amount of granular product per unit area should be calculated to release an effective concentration of the active ingredient. For example, 10 mg of a granular product per pot has been shown to be effective in greenhouse studies.[5]
-
-
Application Method:
-
Liquid Formulation: Use a calibrated backpack sprayer to apply the diluted solution evenly across the field.
-
Granular Formulation: Use a calibrated granular applicator to ensure uniform distribution of the granules.
-
-
Post-Application:
-
Allow sufficient time for the analog to induce germination and for the emerged Striga seedlings to die before planting the crop. This period can range from a few days to a couple of weeks.
-
-
Evaluation:
-
Monitor the emergence of Striga in the treated plots compared to untreated control plots throughout the crop growing season.[1]
-
Protocol for Foliar Application to Enhance Drought Tolerance in Wheat
This protocol is based on studies demonstrating the positive effects of GR24 on wheat under drought stress.[1][9]
Materials:
-
GR24 working solution (5 µM or 10 µM) with surfactant[1]
-
Control solution (mock treatment)[9]
-
Foliar sprayer
Procedure:
-
Plant Growth and Stress Induction:
-
Timing of Application:
-
Application Method:
-
Use a foliar sprayer to apply the GR24 working solution to the leaves until runoff, ensuring complete and homogeneous coverage.[9]
-
Apply the control solution to a separate group of plants.
-
-
Data Collection and Analysis:
-
Collect physiological and biochemical data at specific time points after treatment. This may include measurements of photosynthesis rate, stomatal conductance, leaf water potential, and antioxidant enzyme activity.[1]
-
At the end of the growing season, measure yield parameters such as grain yield, spikelet number, and thousand-grain weight.[1]
-
Visualizations
Strigolactone Signaling Pathway
The following diagram illustrates the core components of the strigolactone signaling pathway in plants.
Caption: Simplified strigolactone signaling pathway.
Experimental Workflow for Evaluating Suicidal Germination in the Field
The following diagram outlines a typical workflow for a field trial evaluating the efficacy of a this compound analog for Striga control.
Caption: Workflow for a field trial on suicidal germination.
Logical Relationship for Foliar Application and Drought Tolerance
The following diagram illustrates the logical flow of how foliar application of this compound analogs can lead to enhanced drought tolerance.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of strigolactone on growth, photosynthetic efficiency, antioxidant activity, and osmolytes accumulation in different maize (Zea mays L.) hybrids grown under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of granular formulated strigolactone analogs for Striga suicidal germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foliar application of strigolactones improves the desiccation tolerance, grain yield and water use efficiency in dryland wheat through modulation of non-hydraulic root signals and antioxidant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strigolactones Control Root System Architecture and Tip Anatomy in Solanum lycopersicum L. Plants under P Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of exogenous GR24 on the growth and gene expression of maize seedlings under drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantsuccess.org [plantsuccess.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening (+)-Strigone Activity Using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Strigone, a member of the strigolactone (SL) family of plant hormones, plays a crucial role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. The signaling pathway of SLs has been well-elucidated, providing opportunities to develop robust and sensitive bioassays for screening novel compounds that modulate SL activity. This document provides detailed application notes and protocols for reporter gene assays designed to screen for this compound activity, primarily focusing on a degradation-based biosensor system.
The principle of this assay is based on the SL-induced degradation of SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors in the SL signaling cascade. In the presence of this compound, the DWARF14 (D14) receptor binds the hormone, leading to the formation of a complex with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and an SMXL protein (e.g., SMXL7). This complex formation targets the SMXL protein for ubiquitination and subsequent degradation by the 26S proteasome. By fusing a reporter enzyme, such as luciferase, to an SMXL protein, the activity of this compound can be quantified by measuring the decrease in reporter signal.
Signaling Pathway of this compound
The canonical signaling pathway for strigolactones, including this compound, is initiated by its perception by the α/β-hydrolase receptor D14. This binding event induces a conformational change in D14, facilitating its interaction with the F-box protein MAX2, a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This hormone-receptor complex then recruits a member of the SMXL family of transcriptional repressors. The SCF-MAX2 complex ubiquitinates the SMXL protein, marking it for degradation by the 26S proteasome. The degradation of the SMXL repressor protein relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones.
Caption: this compound signaling pathway.
Experimental Workflow
The general workflow for screening this compound activity using a reporter gene assay involves the transient expression of reporter constructs in a plant-based system, such as Arabidopsis thaliana protoplasts or Nicotiana benthamiana leaves. A fusion protein of a degradable SMXL protein (e.g., SMXL7) and a reporter (e.g., Firefly Luciferase) is co-expressed with an internal control reporter (e.g., Renilla Luciferase) for normalization. Following treatment with this compound or test compounds, the activity of both reporters is measured, and the ratio of the SMXL7-reporter to the internal control is calculated to determine the extent of degradation and thus, the activity of the compound.
Caption: Experimental workflow for the reporter assay.
Data Presentation
Quantitative data from screening assays should be summarized in a clear and structured format to allow for easy comparison of the activities of different compounds. A tabular format is recommended, including details of the compound, its concentration range, and the resulting biological activity, typically expressed as an EC50 value (the concentration of a compound that gives a half-maximal response).
Table 1: Quantitative Analysis of this compound and Analogs Activity
| Compound | Concentration Range (µM) | EC50 (µM) | Max. SMXL7-LUC Degradation (%) |
| This compound (Control) | 0.001 - 10 | 0.15 | 85 |
| GR24 (Synthetic SL) | 0.001 - 10 | 0.05 | 90 |
| Compound A | 0.01 - 100 | 1.2 | 75 |
| Compound B | 0.01 - 100 | > 100 | < 10 |
| DMSO (Vehicle) | - | - | 0 |
Note: The data presented are representative and will vary depending on the specific experimental conditions.
Experimental Protocols
Two primary systems are recommended for this reporter gene assay: Arabidopsis thaliana mesophyll protoplasts and transient expression in Nicotiana benthamiana leaves.
Protocol 1: Arabidopsis Protoplast Transient Expression Assay
This protocol is adapted for a high-throughput screening format in 96-well plates.
Materials:
-
Arabidopsis thaliana (Col-0) plants (4-5 weeks old)
-
Enzyme solution (1% Cellulase R10, 0.25% Macerozyme R10, 0.4 M Mannitol, 20 mM MES, pH 5.7, 20 mM KCl, 10 mM CaCl2, 0.1% BSA)
-
W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)
-
PEG-calcium solution (40% (w/v) PEG 4000, 0.2 M Mannitol, 100 mM CaCl2)
-
WI solution (0.5 M Mannitol, 20 mM KCl, 4 mM MES, pH 5.7)
-
Plasmid DNA:
-
pUC-35S:SMXL7-LUC (Firefly luciferase fused to SMXL7)
-
pUC-35S:REN (Renilla luciferase for internal control)
-
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Protoplast Isolation:
-
Slice leaves of 4-5 week old Arabidopsis plants into thin strips (0.5-1 mm).
-
Incubate the leaf strips in the enzyme solution in the dark for 3-4 hours with gentle shaking (40-50 rpm).
-
Filter the protoplast solution through a 70 µm nylon mesh to remove undigested tissue.
-
Pellet the protoplasts by centrifugation at 100 x g for 2 minutes.
-
Gently resuspend the protoplasts in W5 solution and incubate on ice for 30 minutes.
-
Pellet the protoplasts again and resuspend in MMg solution.
-
Count the protoplasts using a hemocytometer and adjust the concentration to 1-2 x 10^5 cells/mL.
-
-
PEG-mediated Transfection:
-
In a 2 mL tube, mix 10 µg of pUC-35S:SMXL7-LUC and 1 µg of pUC-35S:REN plasmid DNA.
-
Add 100 µL of the protoplast suspension to the DNA and mix gently.
-
Immediately add 110 µL of the PEG-calcium solution, mix gently, and incubate at room temperature for 5-10 minutes.
-
Dilute the mixture with 440 µL of W5 solution and mix gently.
-
Pellet the protoplasts by centrifugation at 100 x g for 1 minute.
-
Carefully remove the supernatant and resuspend the protoplasts in 1 mL of WI solution.
-
-
Incubation and Treatment:
-
Dispense 100 µL of the transfected protoplast suspension into each well of a 96-well plate.
-
Incubate the plate in the dark at room temperature for 12-16 hours.
-
Add this compound, test compounds, or DMSO (vehicle control) to the wells at the desired final concentrations.
-
Incubate for an additional 4-6 hours.
-
-
Dual-Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the luciferase assay reagent that measures Firefly luciferase activity to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
Add the Stop & Glo® reagent (or equivalent) to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (LUC/REN).
-
Normalize the LUC/REN ratios to the vehicle control (DMSO) to determine the percentage of SMXL7-LUC degradation.
-
Plot the percentage of degradation against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Nicotiana benthamiana Transient Expression Assay (Agroinfiltration)
This method is suitable for medium-throughput screening and for studying protein-protein interactions.
Materials:
-
Nicotiana benthamiana plants (4-5 weeks old)
-
Agrobacterium tumefaciens strain GV3101
-
Binary vectors:
-
pRATIO-SMXL7-LUC (containing 35S:SMXL7-LUC and a 35S:REN internal control cassette)
-
A vector expressing a viral suppressor of gene silencing (e.g., p19)
-
-
Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)
-
1 mL needleless syringes
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Agrobacterium Preparation:
-
Transform the pRATIO-SMXL7-LUC and p19 plasmids into Agrobacterium tumefaciens.
-
Grow individual colonies in liquid LB medium with appropriate antibiotics overnight at 28°C.
-
Pellet the bacterial cells by centrifugation and resuspend in infiltration medium to an OD600 of 0.5-1.0.
-
Incubate the bacterial suspensions at room temperature for 2-4 hours.
-
Mix the Agrobacterium cultures containing the reporter construct and the p19 suppressor in a 1:1 ratio.
-
-
Agroinfiltration:
-
Using a 1 mL needleless syringe, gently infiltrate the Agrobacterium mixture into the abaxial side of the leaves of 4-5 week old N. benthamiana plants.
-
Infiltrate at least three leaves per plant and three plants per construct/treatment.
-
Mark the infiltrated areas.
-
-
Incubation and Treatment:
-
Grow the infiltrated plants under normal growth conditions for 48-72 hours to allow for transient expression of the reporter constructs.
-
For treatment, infiltrate the same leaf area with a solution of this compound, test compound, or DMSO in infiltration buffer.
-
-
Sample Collection and Luciferase Assay:
-
After 4-6 hours of treatment, excise leaf discs from the infiltrated areas using a cork borer.
-
Homogenize the leaf discs in passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Centrifuge to pellet cell debris and transfer the supernatant to a new tube.
-
Perform the dual-luciferase assay as described in Protocol 1, step 4.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, step 5.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection/infiltration efficiency | Optimize DNA concentration, PEG concentration (for protoplasts), or Agrobacterium density (for N. benthamiana). Ensure plant material is healthy. |
| Low reporter expression | Use a strong constitutive promoter (e.g., CaMV 35S). Include a suppressor of gene silencing (e.g., p19) in N. benthamiana experiments. | |
| Inefficient cell lysis | Ensure complete lysis by vortexing or sonication. Use the recommended volume of lysis buffer. | |
| High Variability between Replicates | Inconsistent transfection/infiltration | Ensure homogenous mixing of DNA and protoplasts, or uniform infiltration of leaves. |
| Uneven distribution of cells/tissue | Mix protoplast suspension well before plating. Use leaf discs of a consistent size. | |
| Pipetting errors | Use calibrated pipettes and be precise in all liquid handling steps. | |
| No Degradation of SMXL7-LUC with this compound | Non-functional components | Verify the integrity of the D14, MAX2, and SMXL7 components in the chosen expression system. Some systems may require co-expression of these components. |
| Inactive this compound solution | Prepare fresh solutions of this compound and store them properly. | |
| Insufficient incubation time | Optimize the incubation time after treatment (typically 4-6 hours). |
Troubleshooting & Optimization
Improving the yield of (+)-Strigone chemical synthesis
Welcome to the technical support center for the chemical synthesis of (+)-Strigone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, helping you to improve the yield and purity of your product.
Experimental Workflow for this compound Synthesis
The following diagram outlines a representative multi-step synthesis for this compound, beginning with the formation of the ABC-ring precursor via a Robinson annulation, followed by a Grignard reaction, Nazarov cyclization to form the tricyclic core, and finally, the introduction of the D-ring.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Step 1: Robinson Annulation for ABC-Ring Precursor
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my Wieland-Miescher ketone analogue low? | Incomplete reaction, formation of side products from self-condensation of the diketone or polymerization of methyl vinyl ketone. | 1. Ensure all reactants are pure and solvents are anhydrous. 2. Control the reaction temperature carefully; initial Michael addition is often performed at lower temperatures before heating for the aldol condensation. 3. Add the methyl vinyl ketone slowly to the reaction mixture to minimize polymerization. 4. Experiment with different bases (e.g., KOH, NaOH, pyrrolidine) and solvents to optimize the reaction conditions. |
| My reaction is producing a complex mixture of products. What is happening? | The reaction conditions may be too harsh, leading to multiple side reactions. The order of addition of reagents might be incorrect. | 1. Lower the reaction temperature and shorten the reaction time. 2. Add the base to the diketone first to form the enolate before slowly adding the methyl vinyl ketone. 3. Use a milder base or a catalytic amount of a stronger base. |
Step 2: Grignard Reaction with ABC-Ring Precursor
| Question | Possible Cause | Troubleshooting Steps |
| My Grignard reaction is not initiating. | The magnesium surface may be passivated by magnesium oxide. Traces of water in the glassware or solvent are quenching the Grignard reagent. | 1. Activate the magnesium turnings by gently crushing them in a dry mortar and pestle or by adding a small crystal of iodine. 2. Ensure all glassware is rigorously flame-dried or oven-dried before use. 3. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). |
| I am observing a significant amount of the starting ketone after the reaction. | Insufficient Grignard reagent was used, or the reagent was partially quenched. | 1. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). 2. Prepare the Grignard reagent in a separate flask and titrate it before adding it to the ketone solution. |
| The reaction is yielding a diol instead of the expected tertiary alcohol. | The lactone ring in the ABC-ring precursor is being opened by the Grignard reagent. | 1. This is a common side reaction when reacting Grignards with lactones.[1][2] Use a less reactive organometallic reagent if possible. 2. Carefully control the stoichiometry of the Grignard reagent. 3. Perform the reaction at a lower temperature to favor addition to the ketone over lactone opening. |
Step 3: Nazarov Cyclization
| Question | Possible Cause | Troubleshooting Steps |
| The Nazarov cyclization is not proceeding to completion. | The Lewis acid catalyst is not strong enough or is being deactivated. The substrate is not sufficiently activated. | 1. Screen different Lewis acids (e.g., FeCl₃, BF₃·OEt₂, Sc(OTf)₃) and optimize the catalyst loading. 2. Ensure anhydrous conditions, as water can deactivate the Lewis acid. 3. Increase the reaction temperature or extend the reaction time. |
| I am observing the formation of multiple isomers. | The stereoselectivity of the conrotatory electrocyclization is being compromised. | 1. The stereochemical outcome of the Nazarov cyclization can be sensitive to the substrate and reaction conditions.[3] 2. Experiment with different Lewis acids and solvents to influence the stereoselectivity. 3. Purification by chiral HPLC may be necessary to separate the desired stereoisomer. |
Step 4: D-Ring Installation and Purification
| Question | Possible Cause | Troubleshooting Steps |
| The coupling reaction between the tricyclic core and the D-ring precursor has a low yield. | The base used is not suitable for the reaction. The leaving group on the D-ring precursor is not reactive enough. | 1. Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., acetone, DMF). 2. Ensure the D-ring precursor is of high purity. A brominated precursor is commonly used. |
| I am having difficulty separating the final this compound product from byproducts. | The byproducts have similar polarities to the desired product. | 1. Use high-performance liquid chromatography (HPLC) with a suitable chiral column for purification.[4] 2. Optimize the mobile phase (e.g., a gradient of hexane and ethyl acetate) to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
The overall yield for a multi-step synthesis of a complex natural product like this compound can vary significantly depending on the specific route and optimization of each step. Reported overall yields for similar strigolactones are often in the low single digits to low double-digit percentages. Careful execution and optimization of each reaction are crucial for maximizing the final yield.
Q2: How can I confirm the stereochemistry of my synthetic this compound?
The stereochemistry of the final product should be confirmed by comparison with analytical data from an authentic sample of natural this compound if available. Techniques such as chiral HPLC, optical rotation, and NMR spectroscopy with chiral shift reagents can be employed to determine the enantiomeric excess and confirm the absolute stereochemistry.[4]
Q3: Are there any alternative strategies for constructing the ABC-ring system?
Yes, other methods for constructing the ABC-ring system of strigolactones have been reported. One notable alternative is a cation-initiated cascade cyclization from a linear precursor, which can form the tricyclic system in a single step with a high degree of stereochemical control.[5]
Q4: What are the key considerations for the purification of the final product?
Purification of this compound typically requires chromatographic methods. Due to the potential for multiple stereoisomers, chiral HPLC is often the method of choice for obtaining the enantiomerically pure product.[4] It is important to select a column and mobile phase that provide good resolution between the desired product and any diastereomeric or enantiomeric impurities.
Q5: Can the synthetic intermediate, the tricyclic core, be used for the synthesis of other strigolactones?
Yes, the tricyclic core is a versatile intermediate that can potentially be used to synthesize a variety of strigolactone analogues by coupling it with different D-ring precursors. This allows for the exploration of structure-activity relationships of this class of compounds.
Experimental Protocols
Representative Protocol for Triflic Acid-Catalyzed Cyclization to form the ABC-Ring System
This protocol is a representative example for the acid-catalyzed cyclization to form the ABC ring system of strigolactones.[6]
-
Dissolve the dienol precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a 0.23 M solution of triflic acid in anhydrous CH₂Cl₂.
-
Slowly add the triflic acid solution (0.1 eq) to the cooled solution of the dienol precursor.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to 0 °C and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes:ethyl acetate to afford the tricyclic product.
General Conditions for HPLC Purification of Strigolactones
The following are general starting conditions for the purification of strigolactones by HPLC. Optimization will be required based on the specific compound and analytical instrumentation.[4][7]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.
-
Gradient: A typical gradient might start from 30-40% B and increase to 90-100% B over 20-30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 1 mL/min for analytical columns.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
Signaling Pathway and Logic Diagrams
The biological activity of this compound is mediated through a specific signaling pathway. Understanding this pathway can be important for researchers developing strigolactone-based agrochemicals.
This guide is intended to be a living document and will be updated as new methods and troubleshooting strategies become available. We encourage users to consult the primary literature for the most detailed and up-to-date information.
References
- 1. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies on the solanacol ABC ring system by cation-initiated cascade cyclization: implications for strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing (+)-Strigone Concentration for Plant Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-strigone and other strigolactones in plant bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in plant bioassays?
A1: this compound is a type of strigolactone, a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms.[1][2] The concentration of this compound is critical because plant responses to strigolactones are highly dose-dependent. An optimal concentration will elicit the desired biological response, such as seed germination of parasitic plants or hyphal branching in mycorrhizal fungi, while suboptimal concentrations may have no effect, and excessively high concentrations can sometimes be inhibitory.
Q2: What is a typical effective concentration range for this compound in seed germination bioassays?
A2: The effective concentration of strigolactones for inducing seed germination in parasitic plants is generally very low. For instance, this compound has been shown to achieve 100% germination of Striga hermonthica at a concentration as low as 10⁻⁵ µM.[3] For other parasitic plants like Orobanche minor and Phelipanche ramosa, concentrations in the range of 0.01 to 1 nM have been found to be effective for various strigolactones.[3]
Q3: How does the synthetic strigolactone analog GR24 relate to this compound in bioassays?
A3: GR24 is a widely used synthetic analog of strigolactones and often serves as a reference compound in bioassays.[4] It mimics the biological activity of natural strigolactones like this compound. For example, in cucumber, GR24 at concentrations of 1-20 µM has been shown to alleviate salt stress effects on seed germination, with 10 µM being the most effective concentration.[5] In tomato, a concentration of 0.20 µM of GR24 was found to be optimal for improving germination and growth.[6]
Q4: What is the general mechanism of strigolactone perception in plants?
A4: Strigolactones are perceived by an α/β-hydrolase receptor, most notably D14 in higher plants.[1][4] Upon binding, the strigolactone molecule is cleaved, which triggers a conformational change in the D14 receptor. This change allows it to interact with other proteins, such as MAX2 (MORE AXILLARY GROWTH2), initiating a signaling cascade that leads to the degradation of transcriptional repressors and subsequent gene expression changes.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low seed germination of parasitic plants | 1. Suboptimal this compound Concentration: The concentration may be too high or too low. 2. Improper Seed Pre-conditioning: Seeds of many parasitic plants require a pre-conditioning period in a moist, warm environment to become responsive to germination stimulants. 3. Inactive this compound Solution: Strigolactones can be unstable in solution. 4. Seed Viability: The seeds may have low viability. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to determine the optimal concentration for your specific plant species. 2. Verify Pre-conditioning Protocol: Ensure seeds are incubated on a moist substrate (e.g., glass fiber filter paper) in the dark at an appropriate temperature (e.g., 30°C) for the recommended duration (e.g., 10 days).[7] 3. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions appropriately. 4. Test Seed Viability: Use a tetrazolium chloride (TTC) test to assess seed viability.[5] |
| Inconsistent results between experiments | 1. Variability in Pipetting: Inaccurate pipetting can lead to significant variations in final concentrations. 2. Environmental Fluctuations: Changes in temperature, light, or humidity can affect biological responses. 3. Inconsistent Incubation Times: Variation in the duration of treatment or incubation. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use careful pipetting techniques.[8] 2. Maintain Consistent Conditions: Use a controlled environment chamber for all experiments to maintain stable temperature, light, and humidity. 3. Standardize Incubation Periods: Adhere strictly to the defined incubation times in your protocol. |
| High background germination (in control) | 1. Contamination of Materials: Petri dishes, filter paper, or water may be contaminated with germination stimulants. 2. Endogenous Germination: Some seeds may germinate spontaneously without an external stimulant. | 1. Use Sterile Materials: Ensure all materials are properly sterilized before use.[7] 2. Subtract Background: Account for the background germination rate in your analysis by subtracting the control germination percentage from the treatment groups. |
| Unexpected morphological effects in non-parasitic plants | 1. Off-target Effects: At high concentrations, strigolactones can influence other developmental processes. 2. Interaction with Other Hormones: Strigolactones have crosstalk with other plant hormones which can lead to complex phenotypes.[2][9] | 1. Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that produces the desired primary effect with minimal side effects. 2. Consider Hormone Crosstalk: Be aware of potential interactions with auxins, cytokinins, and other hormones that may influence the observed phenotype. |
Quantitative Data Summary
Table 1: Effective Concentrations of Strigolactones in Seed Germination Bioassays
| Strigolactone/Analog | Plant Species | Effective Concentration | Observed Effect |
| This compound | Striga hermonthica | 10⁻⁵ µM | ~100% germination[3] |
| Orobanchyl Acetate | Orobanche minor | 0.1 nM | >95% germination[3] |
| Solanacol | Orobanche minor | 0.1 nM | >95% germination[3] |
| GR24 | Orobanche minor | 1 µM | ~78% germination[10] |
| GR24 | Striga hermonthica | 1 µM | ~72% germination[10] |
| GR24 | Cucumber | 10 µM | Alleviation of salt stress on germination[5] |
| GR24 | Tomato | 0.20 µM | Improved germination and growth[6] |
| MP3 (analog) | Striga hermonthica | 1.0 µM | ~56-59% germination[7] |
| Nijmegen-1 (analog) | Striga hermonthica | 1.0 µM | ~56-59% germination[7] |
Experimental Protocols
Protocol 1: Seed Germination Bioassay for Parasitic Plants (e.g., Striga hermonthica)
-
Seed Sterilization: Surface sterilize Striga hermonthica seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile distilled water.
-
Pre-conditioning:
-
Place approximately 50-100 sterilized seeds on a 9 mm glass fiber filter paper disc.
-
Arrange the discs in a Petri dish lined with moist Whatman filter paper.
-
Seal the Petri dish with parafilm, wrap it in aluminum foil to ensure darkness, and incubate at 30°C for 10 days.[7]
-
-
Treatment Application:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., acetone or methanol, diluted with water to a final solvent concentration that does not affect germination).
-
After the pre-conditioning period, briefly dry the discs in a laminar flow hood.
-
Apply 50 µL of the desired this compound concentration (or control solution) to each disc.[7]
-
-
Incubation and Germination Assessment:
-
Return the Petri dishes to the incubator and maintain them in the dark at 30°C for 24-48 hours.[7]
-
Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has emerged.
-
Calculate the germination percentage for each treatment.
-
Visualizations
Caption: Simplified strigolactone signaling pathway.
Caption: General workflow for a parasitic plant seed germination bioassay.
References
- 1. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Formulation for Strigolactone Suicidal Germination Agents, towards Successful Striga Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Large-Scale Production of (+)-Strigone Analogs (e.g., GR24)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (+)-Strigone and its widely used analog, (+)-GR24.
Troubleshooting Guides
The large-scale synthesis of (+)-GR24, a common analog of this compound, involves a multi-step process. Below are troubleshooting guides for key stages of a common synthetic route.
Route Overview: A widely adopted synthetic route involves the preparation of an ABC-ring system (a tricyclic lactone) followed by coupling with a D-ring precursor (a bromobutenolide).
Diagram: General Synthetic Workflow for (+)-GR24
Caption: General workflow for the synthesis of (+)-GR24.
Step 1: Synthesis of the ABC-Ring System (Tricyclic Lactone)
This stage often involves a Friedel-Crafts acylation to form a key intermediate, followed by reduction and lactonization.
Table 1: Troubleshooting the Synthesis of the ABC-Ring System
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts acylation | 1. Inactive catalyst (e.g., AlCl₃).2. Insufficient reaction time or temperature.3. Poor quality of starting materials. | 1. Use freshly opened or sublimed AlCl₃. Ensure anhydrous conditions.2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of side reactions.3. Purify starting materials before use. |
| Racemization of chiral centers | The acidic conditions of the Friedel-Crafts reaction can lead to the loss of stereochemical integrity. | 1. Optimize catalyst loading and reaction temperature to minimize racemization.2. Consider alternative, milder Lewis acids.3. If racemization is unavoidable, plan for a chiral separation step later in the synthesis. |
| Formation of multiple products | 1. Isomerization of the acylating agent.2. Competing side reactions under harsh acidic conditions. | 1. Ensure the purity of the acylating agent.2. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Incomplete lactonization | 1. Insufficient acid catalyst.2. Presence of water in the reaction mixture. | 1. Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid).2. Ensure all reagents and solvents are anhydrous. |
Step 2: Synthesis of the D-Ring (Bromobutenolide)
The D-ring precursor, typically a bromobutenolide, is synthesized separately.
Table 2: Troubleshooting the Synthesis of Bromobutenolide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of bromobutenolide | 1. Incomplete bromination.2. Degradation of the product during workup or purification. | 1. Use a fresh source of brominating agent (e.g., NBS).2. Avoid prolonged exposure to high temperatures or basic conditions during workup. Purify quickly via chromatography or crystallization. |
| Formation of dibrominated byproduct | Excess brominating agent. | Use a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC or GC-MS. |
Step 3: Coupling of the ABC-Ring and D-Ring
This crucial step involves the reaction of the enolate of the ABC-lactone with the bromobutenolide.
Table 3: Troubleshooting the Coupling Reaction
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (+)-GR24 | 1. Incomplete formation of the enolate.2. Poor reactivity of the bromobutenolide.3. Degradation of the product. | 1. Use a strong, non-nucleophilic base (e.g., potassium tert-butoxide) and ensure anhydrous conditions.2. Use freshly prepared, high-purity bromobutenolide.3. Quench the reaction carefully and proceed with the workup promptly. |
| Formation of "Contalactone" impurity | This known byproduct arises from the C-alkylation of the D-ring onto the ABC tricycle.[1] | 1. Optimize reaction conditions (temperature, addition rate) to favor O-alkylation.2. Purify the crude product carefully using preparative HPLC to separate contalactone from GR24.[1] |
| Formation of diastereomers | The coupling reaction can lead to a mixture of diastereomers. | This is often unavoidable. The diastereomers can be separated by preparative HPLC or chiral chromatography. |
Step 4: Purification of (+)-GR24
Purification is a critical step to obtain high-purity (+)-GR24, especially for biological assays.
Table 4: Troubleshooting the Purification of (+)-GR24
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in separating diastereomers by column chromatography | Diastereomers often have very similar polarities. | 1. Use high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for separation.2. Explore crystallization as an alternative to chromatography. A specific crystallization protocol may need to be developed. |
| Product degradation during purification | (+)-GR24 is sensitive to heat and basic conditions. | 1. Use neutral or slightly acidic conditions during workup and purification.2. Avoid high temperatures during solvent evaporation. |
| Presence of "Contalactone" in the final product | Insufficient separation during purification. | Perform preparative HPLC for complete removal of this bioactive impurity.[1] A microscale hydrolysis in a basic aqueous medium can be used to detect the presence of contalactone.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound and its analogs like GR24?
A1: The primary challenges include:
-
Stereocontrol: Achieving the correct stereochemistry is difficult and often requires chiral catalysts or separation of stereoisomers, which can be costly and reduce overall yield.[2]
-
Low Yields: Multi-step syntheses often result in low overall yields, making large-scale production expensive.[3]
-
Purification: The final product and intermediates often require purification by column chromatography, which is not ideal for large-scale production. Developing a crystallization protocol is highly recommended.
-
Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the desired product, such as the formation of "contalactone" during GR24 synthesis.[1]
-
Reagent Cost and Stability: Some reagents used in the synthesis can be expensive or unstable, posing challenges for large-scale and cost-effective production.[4][5]
Q2: How can I monitor the progress of the reactions during the synthesis?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most steps in the synthesis.[6][7] For more quantitative analysis, high-performance liquid chromatography (HPLC) can be used.[8] It is recommended to use a cospot on the TLC plate, where the reaction mixture is spotted on top of the starting material spot, to accurately determine if the starting material has been consumed, especially if the product has a similar Rf value.[6]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, standard laboratory safety procedures should be followed. Specifically:
-
Anhydrous Conditions: Many steps require anhydrous conditions, so proper techniques for handling dry solvents and reagents are crucial.
-
Pyrophoric Reagents: If using strong bases like n-butyllithium, appropriate handling procedures for pyrophoric reagents must be followed.
-
Pressurized Reactions: Some steps, like hydrogenations, may involve pressurized systems, requiring appropriate equipment and safety measures.
-
Toxic and Corrosive Reagents: Handle reagents like AlCl₃ and brominating agents in a fume hood with appropriate personal protective equipment.
Q4: Can I use crystallization instead of column chromatography for purification?
A4: Yes, developing a crystallization protocol is highly advantageous for large-scale production as it is generally more cost-effective and scalable than chromatography. This may require screening different solvent systems to find conditions that allow for the selective crystallization of the desired product.
Q5: What is "contalactone" and why is it a concern?
A5: Contalactone is a byproduct formed during the synthesis of GR24.[1] It is also a strigolactone mimic with biological activity.[1] Its presence in GR24 samples can lead to ambiguous results in biological assays. Therefore, it is crucial to ensure its removal, typically through preparative HPLC.[1]
Experimental Protocols
Synthesis of (+)-GR24
This protocol is adapted from a published procedure and outlines the key steps for the synthesis of (+)-GR24.
Diagram: Key Steps in (+)-GR24 Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis method of strigolactones GR24 - Eureka | Patsnap [eureka.patsnap.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. archivemarketresearch.com [archivemarketresearch.com]
- 6. How To [chem.rochester.edu]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Technical Support Center: Refining Purification Methods for Synthetic (+)-Strigone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic (+)-Strigone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic this compound?
A1: The purification of synthetic this compound typically involves a two-step process. The initial crude purification is often performed using flash column chromatography on silica gel to remove major impurities and reaction byproducts. The crucial second step involves chiral High-Performance Liquid Chromatography (HPLC) to separate the desired (+)-enantiomer from its (-) counterpart and other closely related stereoisomers.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, reagents, and side-products from the synthetic route. During the synthesis, diastereomeric intermediates may form, and incomplete reactions can lead to precursors of the final product remaining in the mixture. Additionally, degradation products can be present due to the inherent instability of strigolactones.
Q3: How stable is this compound during purification and storage?
A3: Strigolactones, including this compound, are susceptible to hydrolysis, particularly under acidic or basic conditions. It is crucial to use neutral solvents and avoid prolonged exposure to protic solvents like methanol. For storage, it is recommended to use dry, inert solvents such as acetone or acetonitrile and to store solutions at -20°C for short-term use. Aqueous solutions should be used within 24 hours to minimize degradation.[1]
Q4: What is the importance of chiral separation for this compound?
A4: The biological activity of strigolactones is often highly stereospecific. The (+)-enantiomer of strigolactone analogs frequently exhibits significantly different biological activity compared to the (-)-enantiomer. Therefore, obtaining enantiomerically pure this compound is critical for accurate biological assays and potential therapeutic applications.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of this compound from impurities.
| Possible Cause | Recommendation |
| Inappropriate Solvent System | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3 for good separation. |
| Column Overloading | The amount of crude material should not exceed a certain ratio with the silica gel. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation. |
| Column Cracking or Channeling | Ensure the silica gel is packed uniformly. Dry packing followed by careful solvent saturation or slurry packing can prevent cracks. A layer of sand on top of the silica can help maintain a level surface. |
| Compound Degradation on Silica | Strigolactones can be sensitive to the acidic nature of silica gel. If degradation is suspected, the silica gel can be deactivated by pre-washing the column with a solvent mixture containing a small amount of a neutral or basic agent, like triethylamine (1-2%), before loading the sample. |
Chiral HPLC Purification
Issue: Co-elution of enantiomers or poor resolution.
| Possible Cause | Recommendation |
| Incorrect Chiral Stationary Phase (CSP) | Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are commonly used for separating strigolactone stereoisomers. Screening different types of chiral columns is often necessary to find the optimal stationary phase. |
| Suboptimal Mobile Phase | The mobile phase composition significantly impacts chiral separation. Typical mobile phases for normal-phase chiral HPLC consist of hexane/isopropanol or hexane/ethanol mixtures. Varying the ratio of the alcohol modifier can dramatically affect resolution. |
| Temperature Fluctuations | Temperature can influence chiral recognition. Maintaining a constant and optimized column temperature can improve resolution and reproducibility. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) may be beneficial. |
| Low Purity of the Sample Injected | Ensure the sample has undergone a preliminary purification step (e.g., flash chromatography) to remove major impurities that could interfere with the chiral separation. |
| Inappropriate Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. |
Experimental Protocols
General Workflow for this compound Purification
Caption: General workflow for the purification of synthetic this compound.
Detailed Methodology for Chiral HPLC Separation
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H, Chiralpak® AD).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA) or ethanol (EtOH). A typical starting ratio is 90:10 (v/v) hexane:alcohol.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified this compound mixture from the flash chromatography step in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the desired this compound enantiomer.
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee).
Signaling Pathway
Caption: Simplified strigolactone signaling pathway.
References
Technical Support Center: Overcoming Inhibitor Effects in (+)-Strigone Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in (+)-Strigone (strigolactone) signaling research.
Frequently Asked Questions (FAQs)
Q1: What is the basic pathway of this compound (strigolactone) signaling?
A1: Strigolactone (SL) signaling is initiated by the perception of the SL molecule by the α/β-hydrolase receptor, DWARF14 (D14) or its homologs like DAD2 in petunia.[1][2][3] Upon binding, the SL-D14 complex recruits an F-box protein, MAX2 (or D3 in rice), which is part of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.[2][4] This complex then targets transcriptional repressor proteins from the SMXL/D53 family for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of these repressors allows for the expression of downstream genes that regulate various physiological processes, most notably the inhibition of shoot branching.[1][2]
Q2: What are the main classes of inhibitors used in strigolactone signaling studies?
A2: Inhibitors of strigolactone signaling can be broadly categorized into two main types:
-
Biosynthesis Inhibitors: These compounds block the production of endogenous strigolactones. Examples include abamine, which inhibits carotenoid cleavage dioxygenases (CCDs), and triazole-type compounds like TIS13 and TIS108, which are thought to inhibit cytochrome P450 monooxygenases involved in the pathway.[5][6][7]
-
Receptor Antagonists/Inhibitors: These molecules interfere with the perception of strigolactones at the receptor level. Examples include N-phenylanthranilic acid derivatives (e.g., tolfenamic acid, mefenamic acid, flufenamic acid) that bind to the SL receptor, and β-lactones, which can act as irreversible antagonists.[1]
Q3: What is GR24 and why is it used in inhibitor studies?
A3: GR24 is a widely used synthetic analog of strigolactones.[1][5] Because it mimics the action of natural strigolactones, it is an essential tool for studying the signaling pathway. In inhibitor studies, GR24 is crucial for performing "rescue" experiments. If a phenotype (e.g., increased branching) is caused by an inhibitor blocking SL biosynthesis, applying GR24 should restore the wild-type phenotype.[6][8] This confirms that the inhibitor's effect is specific to the SL pathway.
Troubleshooting Guides
Problem 1: My strigolactone inhibitor shows no effect on plant phenotype (e.g., no increase in shoot branching).
-
Possible Cause 1: Inhibitor Concentration is Too Low.
-
Solution: The effective concentration of an inhibitor can vary between species and experimental systems. Perform a dose-response experiment to determine the optimal concentration. Consult the literature for effective concentration ranges for your specific inhibitor and plant species.
-
-
Possible Cause 2: Poor Inhibitor Stability or Uptake.
-
Solution: Strigolactones and their analogs can be unstable in aqueous solutions, with half-lives that can be as short as a few hours to days depending on pH and other factors.[9] While synthetic inhibitors are generally more stable, their stability should be considered. Prepare fresh stock solutions and protect them from light. For in-planta assays, consider different application methods (e.g., hydroponic solution vs. direct application to axillary buds) as uptake can vary.[10]
-
-
Possible Cause 3: Redundancy in the Signaling Pathway.
-
Solution: While D14 is the primary receptor, other related proteins might have minor roles. However, a lack of effect is more commonly due to the reasons above. Ensure your positive controls (e.g., a known SL-deficient mutant) show the expected phenotype.
-
-
Possible Cause 4: The Plant's Endogenous SL Levels are Low.
-
Solution: Biosynthesis inhibitors will have a more pronounced effect when the plant is actively producing strigolactones. Growing conditions, such as nutrient availability (especially phosphate), can influence endogenous SL levels.[11]
-
Problem 2: My inhibitor is causing unexpected or pleiotropic effects.
-
Possible Cause 1: Off-Target Effects.
-
Solution: Many inhibitors are not perfectly specific. For example, the biosynthesis inhibitor abamine also inhibits abscisic acid (ABA) biosynthesis.[5][7] Triazole-based inhibitors may affect the biosynthesis of other hormones like gibberellins or brassinosteroids.[8] It has also been noted that SL receptor inhibitors might have pleiotropic effects due to the interaction of MAX2 with major brassinosteroid signaling factors.[7] Perform a rescue experiment by co-applying your inhibitor with GR24. If GR24 reverses the phenotype, it strongly suggests the effect is due to inhibition of the SL pathway.
-
-
Possible Cause 2: Interaction with Other Hormonal Pathways.
-
Solution: Strigolactone signaling has significant crosstalk with other plant hormones, particularly auxin and cytokinins, in regulating shoot branching.[2] The observed phenotype may be a result of disrupting this hormonal balance. Measure the levels of other key hormones or analyze the expression of genes responsive to other hormones to investigate potential crosstalk.
-
Problem 3: How can I definitively prove my inhibitor targets the strigolactone pathway?
-
Solution: The "Rescue" Experiment.
-
The most effective way to demonstrate specificity is to perform a rescue experiment.
-
Induce a phenotype with your inhibitor (e.g., increased tillering in rice with a biosynthesis inhibitor).
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In a parallel experiment, co-apply the inhibitor with a synthetic strigolactone, such as GR24.
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If the phenotype is reverted to wild-type (e.g., tillering is suppressed again), it provides strong evidence that your inhibitor acts by blocking the strigolactone pathway.[6][8]
-
-
Quantitative Data on Strigolactone Inhibitors
| Inhibitor Class | Example Inhibitor | Target | Organism/System | Effective Concentration / IC50 | Reference |
| Receptor Antagonist | β-lactones | AtD14 (receptor) | Arabidopsis thaliana | IC50: 0.16–7.9 µM | [6] |
| ShHTL7 (receptor) | Striga hermonthica | IC50: 0.47–77 µM | [6] | ||
| Biosynthesis Inhibitor | TIS108 | SL Biosynthesis | Arabidopsis thaliana | 1–3 µM (for increased branching) | [8] |
| Fluridone | Carotenoid Biosynthesis | Pea (Pisum sativum) | 500 nM – 2.5 µM (for adventitious rooting) | ||
| Receptor Inhibitor | DL1 | AtD14 (receptor) | Arabidopsis thaliana | 20 µM (used in qRT-PCR) |
Experimental Protocols
Protocol 1: In Vivo Inhibitor Assay (Arabidopsis Bud Growth)
This protocol is adapted from methods used to test the in vivo activity of SL inhibitors.
-
Plant Material: Use SL-deficient mutants (e.g., max3 or max4) and wild-type (Col-0) Arabidopsis plants. Grow plants until they have a primary inflorescence of about 5-10 cm.
-
Preparation of Cuttings: Excise stem fragments containing two nodes.
-
Treatment Application:
-
Prepare treatment solutions in a suitable buffer (e.g., MS medium).
-
Control: Buffer with DMSO (solvent control).
-
SL Treatment: 5 µM GR24.
-
Inhibitor Treatment: A range of concentrations of the test inhibitor.
-
Rescue Treatment: Inhibitor at its effective concentration + 5 µM GR24.
-
-
Incubation: Place the bases of the stem fragments in the respective solutions in a controlled growth chamber.
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Data Collection: After 7-10 days, measure the length of the axillary buds at each node.
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Analysis: Compare the bud length across treatments. An effective inhibitor should promote bud growth compared to the control, and this effect should be reversed by the co-application of GR24.[12]
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol allows for the measurement of downstream targets of SL signaling.
-
Plant Material and Treatment: Use 10-day-old wild-type Arabidopsis seedlings grown in liquid culture.
-
Treatment:
-
Treat seedlings with a mock solution (e.g., DMSO).
-
Treat with 1 µM (+)-GR24.
-
Treat with the inhibitor at the desired concentration (e.g., 20 µM DL1).
-
Treat with a combination of 1 µM (+)-GR24 and the inhibitor.
-
-
Incubation: Incubate for 24 hours.
-
RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze in liquid nitrogen, and extract total RNA using a standard kit or protocol. Synthesize cDNA from the RNA.
-
qRT-PCR:
-
Use primers for SL-responsive genes such as BRC1 and STH7.
-
Use a housekeeping gene (e.g., ACT2) for normalization.
-
Perform the qRT-PCR reaction using a standard thermal cycler protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Analysis: Calculate the relative expression levels of the target genes. GR24 treatment should induce the expression of these genes, and an effective inhibitor should suppress this induction.
Protocol 3: In Vitro Receptor-Inhibitor Interaction (Differential Scanning Fluorimetry - DSF)
DSF, or thermal shift assay, measures the change in a protein's melting temperature upon ligand binding. An increase in melting temperature indicates that the ligand stabilizes the protein.
-
Reagents:
-
Purified D14/DAD2 protein (e.g., 2.8 mg/ml).
-
DSF buffer (e.g., 10 mM HEPES, 200 mM NaCl, pH 7.2).
-
Fluorescent dye (e.g., SYPRO Orange).
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
-
Reaction Setup (in a 384-well plate):
-
Prepare a master mix of protein and dye in DSF buffer.
-
Aliquot the master mix into the wells.
-
Add the inhibitor to the wells at various final concentrations (e.g., 2.5, 5, 10, 20 µM). Include a DMSO-only control.
-
-
DSF Measurement:
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm in the presence of the inhibitor and the Tm of the DMSO control. A positive ΔTm indicates binding and stabilization.[12]
-
Visualizations
Caption: The this compound signaling pathway.
Caption: Experimental workflow for inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prod-shared-star-protocols.s3.amazonaws.com [prod-shared-star-protocols.s3.amazonaws.com]
- 4. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 6. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 7. Frontiers | Target sites for chemical regulation of strigolactone signaling [frontiersin.org]
- 8. Effects of strigolactone-biosynthesis inhibitor TIS108 on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. eubopen.org [eubopen.org]
- 12. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Increasing the sensitivity of (+)-Strigone detection methods
Technical Support Center: (+)-Strigone Detection Methods
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and other strigolactones (SLs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you increase the sensitivity and reliability of your detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting and quantifying this compound?
A1: Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the most widely used and sensitive technique for the quantification of strigolactones, including this compound.[1][2] This method allows for the simultaneous profiling and quantification of various SLs even at extremely low concentrations.[3][4] Newer ambient ionization techniques like High-Resolution Direct Analysis in Real Time Mass Spectrometry (HR-DART-MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) are emerging as promising tools that require minimal sample preparation.[3] For functional studies and in planta visualization, highly sensitive profluorescent probes are also utilized.[5][6]
Q2: Why am I getting low signal or no detection of this compound in my samples?
A2: Several factors can contribute to low or no signal for this compound:
-
Extremely Low Concentrations: Strigolactones are naturally present in very low amounts in plant tissues and exudates.[3][7][8]
-
Analyte Instability: Strigolactones can be unstable and may degrade during sample extraction and preparation.[2][8]
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Matrix Effects: Complex biological matrices can suppress the ionization of this compound in the mass spectrometer, leading to a reduced signal.[2][8]
-
Suboptimal Extraction and Purification: Inefficient extraction or purification can lead to significant loss of the analyte before it even reaches the instrument.[3]
Q3: How can I improve the extraction efficiency of this compound from my samples?
A3: To improve extraction efficiency, consider the following:
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Solvent Choice: Ethyl acetate is a commonly used solvent for extracting SLs from both root tissues and exudates.[3][9]
-
Temperature Control: Performing extractions at controlled, low temperatures (e.g., 4°C) can help to improve the stability of strigolactones.[2]
-
Sample Homogenization: Grinding plant material before extraction can improve recovery compared to extracting from intact tissue.[3]
-
Internal Standards: The use of a labeled internal standard is crucial to account for losses during sample preparation and to ensure accurate quantification.[4][10]
Q4: What are profluorescent probes and how do they work for this compound detection?
A4: Profluorescent probes are synthetic molecules designed to become fluorescent only after they are processed by a strigolactone receptor.[5] They consist of a part that mimics the strigolactone structure and a fluorophore. The strigolactone receptor, which is an α/β-hydrolase, cleaves the D-ring of the probe, releasing the fluorophore and causing it to fluoresce.[5] This allows for the dynamic and temporal monitoring of SL receptor activity both in vitro and in planta.[5]
Troubleshooting Guides
Issue 1: Poor Sensitivity and High Background in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Implement a robust sample clean-up procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering compounds from the sample matrix.[3][8] |
| Suboptimal MS/MS Parameters | Optimize key mass spectrometer parameters, including capillary voltage, ion source temperature, desolvation gas flow, and collision energy for each specific strigolactone analog.[4] |
| Inefficient Ionization | Acidify the mobile phase (e.g., with 0.1% acetic acid) to promote the protonation of strigolactone molecules in the electrospray ionization (ESI) source, which can enhance the signal.[4][10] |
| Analyte Degradation | Ensure samples are kept at low temperatures (e.g., 4°C) throughout the extraction and preparation process to minimize degradation.[2] |
Issue 2: Low Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction from Tissue | Grind the plant tissue into a fine powder, preferably under liquid nitrogen, before solvent extraction.[1] |
| Loss During Solvent Evaporation | After extraction, evaporate the solvent under a gentle stream of nitrogen or use a vacuum concentrator at a low temperature. |
| Poor Binding to SPE Column | Ensure the SPE column is properly conditioned and that the sample is loaded under appropriate pH and solvent conditions to maximize binding. |
| Incomplete Elution from SPE Column | Test different elution solvents and volumes to ensure complete recovery of the analyte from the SPE column. |
Issue 3: High Autofluorescence in Profluorescent Probe Imaging
| Potential Cause | Troubleshooting Step |
| Endogenous Fluorescent Molecules | Plant tissues contain molecules like chlorophyll and flavonoids that can cause autofluorescence.[5] Select a profluorescent probe with excitation and emission wavelengths that are distinct from the autofluorescence spectrum of your sample. |
| Non-specific Probe Activation | Ensure that the observed fluorescence is due to specific receptor activity. Include negative controls, such as experiments with receptor mutants or the use of an inactive probe analog. |
| Inappropriate Imaging Settings | Optimize microscope settings, such as laser power and detector gain, to maximize the signal from the probe while minimizing background autofluorescence. |
Data Presentation
Table 1: Optimized UPLC-MS/MS Parameters for Selected Strigolactones
For researchers looking to optimize their mass spectrometry methods, the following table provides a starting point with key parameters for the analysis of various strigolactones. These parameters should be further optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 5-Deoxystrigol | 331.1 | 234.1 | 30 | 20 |
| 331.1 | 97.0 | 30 | 25 | |
| Orobanchol | 347.1 | 233.1 | 35 | 22 |
| 347.1 | 97.0 | 35 | 28 | |
| Strigol | 347.1 | 250.1 | 30 | 18 |
| 347.1 | 97.0 | 30 | 25 | |
| Sorgomol | 345.1 | 248.1 | 32 | 20 |
| 345.1 | 97.0 | 32 | 26 | |
| GR24 (Internal Standard) | 299.1 | 202.1 | 28 | 18 |
| 299.1 | 97.0 | 28 | 24 |
Data adapted from previously published methods and should be optimized for your specific instrumentation.[4]
Experimental Protocols
Protocol 1: Extraction of Strigolactones from Root Tissue
This protocol provides a general method for the extraction of strigolactones from plant root tissue.
Materials:
-
Fresh or frozen root tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 150 mg of fresh or frozen root tissue.[2]
-
Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[1]
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 1.5 mL of cold ethyl acetate to the tube.[1]
-
If using an internal standard, add it to the ethyl acetate at a known concentration.[10]
-
Vortex the mixture thoroughly and then shake it on a platform shaker at 4°C for 1 hour.
-
Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (the ethyl acetate phase) and transfer it to a new tube.
-
To ensure complete extraction, repeat the extraction process (steps 4-8) with a fresh aliquot of ethyl acetate. Combine the supernatants.
-
Pass the combined supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 35°C.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 25% acetonitrile in water) for UHPLC-MS/MS analysis.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC-MS/MS [agris.fao.org]
- 8. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 9. Extraction and Measurement of Strigolactones in Sorghum Roots [en.bio-protocol.org]
- 10. Extraction and Measurement of Strigolactones in Sorghum Roots [bio-protocol.org]
Technical Support Center: (+)-Strigone Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Strigone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a type of strigolactone, a class of plant hormones derived from carotenoids.[1][2] Strigolactones are crucial signaling molecules in the rhizosphere (the soil region around plant roots) that influence plant development, symbiotic relationships with fungi, and interactions with parasitic plants.[1][3][4] They are known to stimulate the germination of parasitic plant seeds, such as Striga (witchweed), which poses a significant threat to agriculture.[1][4] Understanding the bioactivity and signaling of this compound is essential for developing strategies to control parasitic weeds and enhance beneficial plant-microbe interactions.
Q2: What is the general signaling pathway for strigolactones like this compound?
A2: Strigolactone signaling involves a receptor protein, an F-box protein, and transcriptional repressors.[1][5] The strigolactone molecule, acting as a ligand, binds to the DWARF14 (D14) receptor, which is an α/β hydrolase.[1][6][7] This binding event causes a conformational change in the D14 receptor, allowing it to interact with an F-box protein (MAX2 in Arabidopsis or D3 in rice) and a transcriptional repressor (D53 in rice or SMXLs in Arabidopsis).[1][5] This complex formation targets the repressor for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of the repressor protein then allows for the expression of strigolactone-responsive genes, leading to various physiological responses.[7]
Q3: Is it important to use a specific stereoisomer of strigolactone in experiments?
A3: Yes, using pure, specific isomers of strigolactones is crucial for obtaining accurate and reproducible results.[3] The biological activity of strigolactones is highly dependent on their stereochemistry. All-natural strigolactones possess the 2'R configuration at the D-ring, which is essential for their activity in plants.[8] Using racemic mixtures can lead to ambiguous or misleading data, as different stereoisomers can have different or even inhibitory effects.[9]
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments, from synthesis to bioassays.
Chemical Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Inefficient reaction conditions (temperature, solvent, catalyst). | Optimize reaction parameters systematically. Consider using Design of Experiments (DoE) to efficiently screen multiple variables.[10] |
| Degradation of intermediates or final product. | Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use purified, dry solvents. | |
| Impure final product | Incomplete reaction or side reactions. | Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Ineffective purification method. | Employ high-performance liquid chromatography (HPLC) with a chiral column to separate stereoisomers and other impurities effectively. |
Bioassay Performance
| Problem | Potential Cause | Recommended Solution |
| High variability in results | Inconsistent pipetting or sample handling. | Use calibrated pipettes and practice consistent pipetting techniques. Ensure thorough mixing of solutions.[11] |
| Biological variability in test organisms (e.g., seeds, fungal spores). | Use a large enough sample size to account for biological variation. Ensure test organisms are of a consistent age, developmental stage, and genetic background. | |
| No or low response to this compound | Inactive or degraded this compound solution. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or lower in an appropriate solvent and protect from light. |
| Incorrect concentration range. | Perform a dose-response curve to determine the optimal concentration range for your specific bioassay. Strigolactones are active at very low concentrations.[4] | |
| Issues with the test system. | Verify the viability and responsiveness of your test organisms using a known positive control, such as the synthetic strigolactone analog GR24.[4] | |
| Unexpected or off-target effects | Presence of impurities or the wrong stereoisomer. | Ensure the purity and stereochemistry of your this compound using analytical techniques like NMR and chiral HPLC. |
| Crosstalk with other hormone signaling pathways. | Be aware of potential interactions with other plant hormones like auxin and abscisic acid.[4][5] Design experiments to minimize these confounding factors where possible. |
Experimental Protocols & Visualizations
Key Signaling Pathway: Strigolactone Perception
The perception of strigolactones like this compound is a critical first step in their signaling cascade. The following diagram illustrates the key molecular players and their interactions.
Caption: The this compound signaling pathway.
General Experimental Workflow for Bioassays
A well-structured workflow is essential for obtaining reliable data in this compound bioassays.
Caption: A typical workflow for conducting this compound bioassays.
References
- 1. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the complexity of strigolactones: exploring structural diversity, biosynthesis pathways, and signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 10. Using design of experiments to guide genetic optimization of engineered metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
Stability testing of (+)-Strigone under different storage conditions
A technical support center with troubleshooting guides and FAQs for the stability testing of (+)-Strigone under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a type of strigolactone, a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. In drug development and agricultural applications, the stability of a compound is critical as it affects its shelf-life, efficacy, and formulation. Understanding the degradation profile of this compound under different conditions ensures accurate and reproducible experimental results.
Q2: What are the optimal short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. If a stock solution is required, it should be prepared in a dry, aprotic solvent such as acetone or DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -80°C.
Troubleshooting Guide
Issue: My this compound sample shows rapid degradation even when stored correctly.
-
Possible Cause 1: Solvent Purity. The presence of water or other nucleophilic impurities in the solvent can accelerate the hydrolysis of the butenolide ring, a key structural feature of strigolactones.
-
Solution: Always use high-purity, anhydrous solvents. Purchase solvents in small-volume bottles with septa to minimize water absorption from the atmosphere.
-
-
Possible Cause 2: pH of Aqueous Buffers. this compound is highly susceptible to hydrolysis, especially under alkaline conditions.
-
Solution: When preparing aqueous solutions, use a buffer with a slightly acidic pH (e.g., pH 5-6). Avoid basic pH conditions (pH > 7.5) as they will cause rapid degradation.
-
-
Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can lead to the degradation of the molecule.
-
Solution: Store samples in amber vials or wrap vials in aluminum foil. Minimize exposure to ambient light during sample preparation and handling.
-
Stability Data Summary
The stability of strigolactones is highly dependent on the specific structure and the conditions of storage. The data below is a generalized summary for strigolactones, including this compound, based on their characteristic chemical motifs.
| Condition | Parameter | Stability Profile | Primary Degradation Pathway |
| Temperature | -80°C (Solid) | High Stability | Negligible |
| -20°C (Solid) | High Stability | Negligible | |
| 4°C (in Anhydrous Acetone) | Moderate Stability (Days to Weeks) | Slow Solvolysis | |
| 25°C (in Aqueous Buffer, pH 7) | Low Stability (Hours) | Hydrolysis | |
| pH (Aqueous Solution) | pH < 6 | Relatively Stable | Slow Hydrolysis |
| pH 7-8 | Unstable | Rapid Hydrolysis | |
| pH > 8 | Very Unstable | Very Rapid Hydrolysis | |
| Light Exposure | Dark | Stable (dependent on other factors) | - |
| Ambient Light | Moderate Degradation | Photodegradation | |
| UV Light (e.g., 365 nm) | Rapid Degradation | Photodegradation |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
-
Preparation of Stock Solution: Dissolve this compound in a suitable anhydrous solvent (e.g., HPLC-grade acetone) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into amber HPLC vials.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas. This ensures that the starting material in each vial is a dry solid.
-
Addition of Test Solutions: Add the test solutions (e.g., buffers of different pH, different solvents) to each vial to a final concentration of, for example, 10 µM. Include a control sample stored at -80°C.
-
Storage: Place the vials under the desired storage conditions (e.g., 25°C in the dark, 25°C with light exposure, 4°C in the dark).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition.
-
Quenching (Optional): If degradation is rapid, the reaction can be quenched by acidifying the sample and immediately freezing it at -80°C.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the remaining percentage of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified strigolactone signaling pathway.
Validation & Comparative
Validating the Bioactivity of Synthetic (+)-Strigone: A Comparative Guide
For researchers and professionals in drug development and agricultural science, validating the bioactivity of synthetic compounds is a critical step. This guide provides a comparative analysis of synthetic (+)-Strigone's bioactivity, presenting experimental data and detailed protocols for its validation. This compound, a member of the strigolactone family of plant hormones, is a potent signaling molecule involved in regulating plant development and interactions with symbiotic and parasitic organisms. Its synthetic counterpart offers a valuable tool for research and potential agricultural applications.
Comparative Bioactivity of this compound and Analogs
The bioactivity of strigolactones is most commonly assessed through their ability to stimulate the germination of parasitic plant seeds, such as those from the genera Striga and Orobanche. The following table summarizes the quantitative bioactivity of synthetic this compound in comparison to the widely used synthetic strigolactone analog, GR24, and other related compounds.
| Compound | Target Species | Bioassay | Concentration | Observed Effect | EC50 |
| Synthetic this compound | Striga hermonthica | Seed Germination | 10⁻⁵ µM | 100% germination[1] | Not Reported |
| rac-GR24 | Phelipanche aegyptiaca | Seed Germination | 0.1 µM | Normalized to 100% activity[2] | Not Reported |
| (+)-GR24 | Orobanche cumana | Seed Germination | - | - | 5.1 ± 1.32 x 10⁻⁸ M[3] |
| rac-GR24 | Orobanche cumana | Seed Germination | - | - | 5.3 ± 1.44 x 10⁻⁸ M[3] |
| 7FGR24 (GR24 analog) | Orobanche cumana | Seed Germination | - | - | 0.97 ± 0.29 x 10⁻⁸ M[3] |
| 7BrGR24 (GR24 analog) | Orobanche cumana | Seed Germination | - | - | 2.3 ± 0.28 x 10⁻⁸ M[3] |
Note: EC50 (half-maximal effective concentration) is a measure of a compound's potency. A lower EC50 value indicates higher potency.
Experimental Protocols
Two key experimental methods for validating the bioactivity of synthetic this compound are detailed below: the parasitic plant seed germination assay and the luciferase reporter assay.
Parasitic Plant Seed Germination Assay
This bioassay directly measures the ability of a compound to induce the germination of parasitic plant seeds.
Materials:
-
Seeds of a parasitic plant (e.g., Striga hermonthica, Phelipanche aegyptiaca)
-
Synthetic this compound and other compounds for comparison (e.g., GR24)
-
Sterile distilled water
-
Acetone (for dissolving compounds)
-
Glass fiber filter paper discs
-
Petri dishes or multi-well plates
-
Growth chambers or incubators
-
Stereomicroscope
Procedure:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize parasitic plant seeds using a solution of commercial bleach and sterile water.
-
Rinse the seeds thoroughly with sterile water.
-
Place the sterilized seeds on glass fiber filter paper discs in Petri dishes or multi-well plates.
-
Add sterile water to moisten the discs and incubate the seeds in the dark at a constant temperature (e.g., 25-30°C) for a pre-conditioning period (typically 7-14 days) to make them responsive to germination stimulants.[2]
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of synthetic this compound and other test compounds in acetone.
-
Prepare a series of dilutions of the stock solutions with sterile distilled water to achieve the desired final concentrations. A negative control with 0.001% acetone in sterile distilled water should be included.[2]
-
-
Treatment Application:
-
After the pre-conditioning period, remove excess water from the filter paper discs.
-
Apply a known volume of each test solution to the respective discs.
-
Seal the Petri dishes or plates and incubate them in the dark at the appropriate temperature.
-
-
Germination Scoring:
-
After a set incubation period (e.g., 7 days), count the number of germinated and non-germinated seeds under a stereomicroscope.[2]
-
A seed is considered germinated if the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment.
-
Luciferase Reporter Assay for Strigolactone Signaling
This in planta bioassay provides a quantitative measure of a compound's ability to activate the strigolactone signaling pathway. The assay utilizes transgenic plants (e.g., Arabidopsis thaliana) expressing the strigolactone receptor DWARF14 (D14) fused to a firefly luciferase (LUC) reporter gene.[2][4][5][6] The binding of a bioactive strigolactone to D14 leads to the degradation of the D14-LUC fusion protein, resulting in a decrease in luminescence.[2][4][5][6]
Materials:
-
Transgenic Arabidopsis thaliana seedlings expressing a D14-LUC fusion protein.[2]
-
Synthetic this compound and other compounds for comparison.
-
96-well plates.
-
Growth medium (e.g., Murashige and Skoog medium).
-
Luminometer.
-
Luciferin substrate.
Procedure:
-
Seedling Preparation:
-
Grow transgenic seedlings under sterile conditions.
-
Transfer seedlings at a specific developmental stage (e.g., 6 days post-germination) to the wells of a 96-well plate containing growth medium.[6]
-
-
Treatment Application:
-
Prepare solutions of synthetic this compound and other test compounds at various concentrations in the growth medium.
-
Add the treatment solutions to the wells containing the seedlings.
-
-
Luminescence Measurement:
-
After an incubation period, add the luciferin substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
The decrease in luminescence intensity is inversely proportional to the bioactivity of the compound.
-
-
Data Analysis:
-
Normalize the luminescence data to a control (e.g., untreated seedlings).
-
Plot the normalized luminescence against the compound concentration to generate dose-response curves and calculate EC50 values.
-
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway.
Caption: Bioactivity validation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]
- 4. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: (+)-Strigone vs. The Synthetic Analog GR24
In the realm of plant biology and agricultural research, strigolactones (SLs) have emerged as a pivotal class of phytohormones influencing a wide array of developmental processes. Among the naturally occurring SLs, (+)-Strigone has garnered significant attention for its potent biological activities. Alongside natural SLs, synthetic analogs like GR24 are extensively utilized in research to unravel the intricate mechanisms of SL perception and signaling. This guide provides a comprehensive comparison of this compound and the widely used synthetic analog GR24, focusing on their efficacy in key biological processes, supported by experimental data and detailed protocols.
Chemical Structures
A fundamental distinction between this compound and GR24 lies in their chemical architecture. This compound is a naturally occurring strigolactone, while GR24 is a synthetically produced analog. The specific stereochemistry of these molecules plays a crucial role in their biological activity.
Figure 1: Chemical structure of this compound.
Figure 2: Chemical structure of GR24.
Biological Activity: A Quantitative Comparison
The efficacy of this compound and GR24 has been evaluated across several biological assays, primarily focusing on seed germination of parasitic plants, hyphal branching in arbuscular mycorrhizal (AM) fungi, and the inhibition of shoot branching in higher plants.
Seed Germination of Parasitic Plants
Strigolactones are potent germination stimulants for parasitic weeds of the Orobanchaceae family, such as Striga and Orobanche species. This activity forms the basis for "suicidal germination" strategies in agriculture, where synthetic SL analogs are applied to fields to induce germination in the absence of a host, thereby reducing the parasitic weed seed bank.
| Compound | Target Species | EC50 / Activity | Reference |
| This compound | Striga hermonthica, Phelipanche ramosa | Highly potent germination stimulant | [1] |
| (+)-GR24 | Orobanche cumana | EC50 = 5.1 ± 1.32 x 10⁻⁸ M | [2] |
| rac-GR24 | Orobanche cumana | EC50 = 5.3 ± 1.44 x 10⁻⁸ M | [2] |
EC50 represents the half-maximal effective concentration.
Hyphal Branching in Arbuscular Mycorrhizal (AM) Fungi
Strigolactones are crucial signaling molecules in the establishment of symbiosis between plants and AM fungi. They induce extensive hyphal branching in the fungi, a critical step for successful root colonization.
The hyphal branching-inducing activity of different GR24 stereoisomers has been studied in Gigaspora margarita. (+)-GR24, which shares the same stereochemistry as natural (+)-5-deoxystrigol, is considerably more active than its enantiomer, (-)-ent-GR24, with a 100-fold difference in activity (100 pg vs. 10 ng per disc)[3]. This highlights the stereo-specificity of the fungal perception system. Quantitative data directly comparing this compound with GR24 in this assay is not available in the reviewed literature.
Inhibition of Shoot Branching
As plant hormones, strigolactones play a key role in regulating plant architecture by inhibiting the outgrowth of axillary buds. This hormonal control helps to optimize the plant's shape in response to environmental conditions.
Signaling Pathway and Experimental Workflows
The biological effects of both this compound and GR24 are mediated through a conserved signaling pathway. Understanding this pathway and the experimental workflows used to assess their activity is crucial for researchers in the field.
Strigolactone Signaling Pathway
The perception of strigolactones involves an α/β-hydrolase protein, DWARF14 (D14), which acts as the receptor. Binding of the SL molecule to D14 leads to a conformational change that allows it to interact with an F-box protein (MAX2 in Arabidopsis). This interaction targets a transcriptional repressor protein (SMXL family) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein derepresses the expression of downstream genes, leading to the various physiological responses.
Caption: The strigolactone signaling pathway.
Experimental Workflow: Seed Germination Assay
This workflow outlines the key steps involved in assessing the seed germination-stimulating activity of strigolactones on parasitic plants.
Caption: Workflow for a parasitic plant seed germination assay.
Experimental Protocols
Parasitic Plant Seed Germination Assay (Orobanche minor)
a. Seed Sterilization and Preconditioning:
-
Surface sterilize Orobanche minor seeds with a 1% (v/v) sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Place the sterilized seeds on sterile glass fiber filter paper discs in a petri dish containing sterile distilled water.
-
Precondition the seeds by incubating them in the dark at 20-25°C for 7-14 days to allow them to imbibe and become responsive to germination stimulants.
b. Treatment Application:
-
Prepare stock solutions of this compound and GR24 in a suitable solvent (e.g., acetone or DMSO) and dilute to the desired final concentrations with sterile distilled water. The final solvent concentration should be kept low (e.g., <0.1%) to avoid inhibitory effects.
-
Remove the water from the petri dishes containing the preconditioned seeds and replace it with the test solutions. Include a solvent-only control.
c. Incubation and Observation:
-
Seal the petri dishes and incubate them in the dark at 20-25°C for 7-10 days.
-
Observe the seeds under a dissecting microscope for radicle emergence, which indicates germination.
d. Data Analysis:
-
Count the number of germinated and non-germinated seeds for each treatment.
-
Calculate the germination percentage.
-
Determine the EC50 value by testing a range of concentrations and fitting the data to a dose-response curve.
Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay (Gigaspora margarita)
a. Spore Sterilization and Germination:
-
Surface sterilize spores of Gigaspora margarita using a solution of chloramine T (2%) and streptomycin (0.02%) for 15 minutes, followed by extensive rinsing with sterile distilled water.
-
Place the sterilized spores on a sterile solid medium (e.g., M-medium) in a petri dish and incubate in the dark at 30°C to induce germination.
b. Treatment Application:
-
Once the germ tubes have emerged and elongated, apply the test compounds.
-
Dissolve this compound and GR24 in a volatile solvent like acetone.
-
Apply a small volume (e.g., 10 µL) of the test solution onto a sterile paper disc and allow the solvent to evaporate.
-
Place the disc near the growing hyphae. Use a disc with solvent only as a control.
c. Incubation and Observation:
-
Incubate the plates at 30°C in the dark for 24-72 hours.
-
Observe the hyphae in the vicinity of the paper disc under a microscope for increased branching compared to the control.
d. Data Analysis:
-
Quantify the branching by counting the number of hyphal tips in a defined area around the disc or by measuring the total hyphal length.
-
Compare the branching response between treatments.
Shoot Branching Inhibition Assay (Arabidopsis thaliana)
a. Plant Growth:
-
Grow Arabidopsis thaliana plants (wild-type and a strigolactone-deficient mutant, e.g., max4) under controlled long-day conditions (16h light / 8h dark) at approximately 22°C.
b. Treatment Application:
-
Prepare solutions of this compound and GR24 in a carrier solution (e.g., 0.1% acetone in water).
-
Apply a small volume (e.g., 10 µL) of the test solution directly to the axils of rosette leaves once the primary inflorescence has started to elongate but before axillary buds have elongated significantly.
-
Repeat the application every 2-3 days. Use a carrier solution-only treatment as a control.
c. Data Collection:
-
Grow the plants for several weeks after the start of treatment.
-
Count the number of rosette branches that are longer than a certain threshold (e.g., 1 cm).
d. Data Analysis:
-
Compare the average number of branches per plant for each treatment group.
-
Assess the ability of the compounds to reduce branching in the mutant background compared to the wild-type.
Conclusion
Both this compound and GR24 are potent bioactive molecules that play crucial roles in plant development and interaction with other organisms. While GR24 serves as a valuable and accessible tool for studying strigolactone biology, the available data suggests that natural strigolactones like this compound may exhibit higher potency and specificity in certain biological contexts. The stereochemistry of these molecules is a critical determinant of their activity, as evidenced by the differential effects of GR24 stereoisomers. Further direct comparative studies with purified stereoisomers of both natural and synthetic strigolactones are needed to fully elucidate their structure-activity relationships and to optimize their use in agricultural applications. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the fascinating world of strigolactones.
References
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant sesquiterpenes induce hyphal branching in arbuscular mycorrhizal fungi | Semantic Scholar [semanticscholar.org]
- 4. Strigolactone inhibition of shoot branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of (+)-Strigone with Diverse Strigolactone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the natural strigolactone, (+)-Strigone, across various strigolactone receptors. The information is compiled from published experimental data to assist researchers in understanding the selectivity and potential applications of this signaling molecule.
Introduction to Strigolactones and Their Receptors
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development, including shoot branching and root architecture. They also mediate interactions with symbiotic fungi and parasitic weeds in the rhizosphere. The perception of SLs is mediated by α/β-hydrolase fold proteins, which act as receptors. Key strigolactone receptors include DWARF14 (D14) and its orthologs like DECREASED APICAL DOMINANCE 2 (DAD2) in petunia, which are essential for regulating plant architecture. In the parasitic plant Striga hermonthica, a family of HYPOSENSITIVE TO LIGHT (ShHTL) proteins function as SL receptors, mediating seed germination in response to host-derived SLs. The specificity and sensitivity of these receptors to different SLs are critical for their biological function.
Comparative Bioactivity of this compound
While extensive research has been conducted on the synthetic strigolactone analog rac-GR24, data on the cross-reactivity of many natural strigolactones, including this compound, across different receptor types is less centralized. This guide aims to consolidate available information to facilitate a clearer understanding of this compound's receptor interaction profile.
The following table summarizes the typical quantitative data that would be presented in such a comparative analysis. The values for this compound are currently listed as "Data not available" and will be updated as new research is published. For illustrative purposes, typical ranges for the widely studied rac-GR24 are included.
Table 1: Comparative Bioactivity of Strigolactones on Different Receptors
| Compound | Receptor | Organism | Assay Type | Parameter | Value | Reference |
| This compound | AtD14 | Arabidopsis thaliana | ITC | Kd (µM) | Data not available | |
| OsD14 | Oryza sativa (Rice) | YLG Competition | IC50 (µM) | Data not available | ||
| PhDAD2 | Petunia hybrida | Luciferase Bioassay | EC50 (nM) | Data not available | ||
| ShHTL7 | Striga hermonthica | Germination Assay | EC50 (pM) | Data not available | ||
| rac-GR24 | AtD14 | Arabidopsis thaliana | ITC | Kd (µM) | ~1-5 | [1] |
| OsD14 | Oryza sativa (Rice) | YLG Competition | IC50 (µM) | ~1-10 | [2] | |
| PhDAD2 | Petunia hybrida | Luciferase Bioassay | EC50 (nM) | ~10-100 | [3] | |
| ShHTL7 | Striga hermonthica | Germination Assay | EC50 (pM) | ~1-10 |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. IC50 (half-maximal inhibitory concentration) reflects the concentration of a ligand that is required for 50% inhibition of a specific biological or biochemical function. EC50 (half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Strigolactone Signaling Pathway
The canonical strigolactone signaling pathway is initiated by the binding of an SL molecule to the D14 receptor. This binding event, which involves the hydrolysis of the SL molecule, induces a conformational change in the receptor. This change facilitates the interaction of D14 with an F-box protein (MAX2 in Arabidopsis, D3 in rice) and a transcriptional repressor of the SMXL family (e.g., D53 in rice). This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome. The removal of the repressor derepresses downstream gene expression, leading to various physiological responses.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of common protocols used to assess the interaction between strigolactones and their receptors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Protocol Outline:
-
Sample Preparation: The purified receptor protein is placed in the sample cell of the calorimeter, and the ligand (this compound) is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the ligand into the sample cell is performed.
-
Data Acquisition: The heat released or absorbed after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Yoshimulactone Green (YLG) Competition Assay
This is a fluorescence-based in vitro assay that indirectly measures the binding of a compound to a strigolactone receptor. YLG is a fluorogenic probe that is hydrolyzed by the receptor, releasing a fluorescent product. A competing ligand will inhibit this hydrolysis, leading to a decrease in the fluorescent signal.
Protocol Outline:
-
Reagent Preparation: Purified receptor protein, YLG, and the test compound (this compound) are prepared in a suitable buffer.
-
Reaction: The receptor is incubated with the test compound at various concentrations, followed by the addition of YLG.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: The rate of YLG hydrolysis is calculated for each concentration of the test compound. The data is then used to determine the IC50 value of the compound.
In Planta Luciferase-Based Bioassay
This bioassay provides a quantitative measure of strigolactone activity within a plant system. It relies on the principle that SL perception leads to the degradation of the D14 receptor. By fusing D14 to a luciferase reporter protein, SL activity can be correlated with a decrease in luminescence.[3]
Protocol Outline:
-
Transgenic Plant Generation: Arabidopsis plants are transformed with a construct expressing a D14-luciferase fusion protein.
-
Treatment: Seedlings of the transgenic line are treated with various concentrations of the test compound (this compound).
-
Luminescence Measurement: After a defined incubation period, the luciferase substrate is added, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and the data is used to generate a dose-response curve from which the EC50 value is determined.
Logical Relationship of this compound Interaction with Different Receptors
The interaction of this compound with different strigolactone receptors is expected to vary depending on the specific amino acid residues within the ligand-binding pocket of each receptor. This variation in the binding pocket structure is the basis for the observed selectivity of different receptors for various strigolactones. For example, the ShHTL receptors in Striga have evolved to recognize a broad range of SLs produced by host plants, while receptors like AtD14 may exhibit a more refined specificity for endogenous SLs.
Conclusion
Understanding the cross-reactivity of natural strigolactones like this compound with different receptors is fundamental for both basic plant biology research and the development of novel agrochemicals. While comprehensive comparative data for this compound remains to be fully elucidated, the experimental frameworks outlined in this guide provide the necessary tools for such investigations. Future research in this area will be invaluable for designing selective agonists or antagonists that can be used to modulate plant architecture or combat parasitic weeds.
References
- 1. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the Effects of (+)-Strigone from Other Strigolactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms. Among the diverse family of SLs, (+)-Strigone stands as a canonical strigol-type lactone, and understanding its specific effects in comparison to other SLs is vital for targeted research and the development of novel agrochemicals or therapeutic agents. This guide provides an objective comparison of this compound's performance with other key strigolactones, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Comparative Bioactivity of Strigolactones
The biological activity of strigolactones varies significantly depending on their chemical structure and the biological system being tested. Key bioassays used to differentiate the effects of various SLs include parasitic seed germination and shoot branching inhibition.
Quantitative Data on Parasitic Seed Germination
Strigolactones are potent germination stimulants for parasitic weeds of the genera Striga and Orobanche. The sensitivity of these parasitic plants to different SLs can vary, providing a basis for differentiation.
| Strigolactone | Target Parasite | Effective Concentration (EC₅₀) or % Germination at a Given Concentration | Reference |
| This compound | Striga hermonthica | High germination at 10⁻⁵ µM | [1] |
| Orobanche minor | >80% germination at 100 pM | [2] | |
| rac-GR24 | Striga hermonthica | 66% germination at 0.1 µM | [3] |
| Orobanche minor | >60% germination at 100 nM | [2] | |
| 5-Deoxystrigol (5DS) | Striga hermonthica | High activity | [4] |
| Orobanche minor | >80% germination at 1 nM | [2] | |
| Orobanchol | Orobanche minor | >80% germination at 10 pM | [2] |
| Striga hermonthica | Weak stimulant | [5] |
Note: The synthetic strigolactone analog rac-GR24 is a racemic mixture and is commonly used as a standard in bioassays. Natural SLs often exhibit higher activity at lower concentrations.[2]
Quantitative Data on Shoot Branching Inhibition
Strigolactones are key regulators of shoot architecture, primarily by inhibiting the outgrowth of axillary buds. The effectiveness of different SLs in this process can be quantified in model plants like Arabidopsis thaliana and pea (Pisum sativum).
| Strigolactone | Plant Model | Bioassay | Efficacy | Reference |
| This compound | Pea (Pisum sativum) | Axillary bud length inhibition | Active | [6] |
| rac-GR24 | Arabidopsis thaliana | Rosette branch number reduction | Significant inhibition | [7] |
| Pea (Pisum sativum) | Axillary bud length inhibition | Active | [6] | |
| 5-Deoxystrigol (5DS) | Rice (Oryza sativa) | Tiller bud outgrowth inhibition | Strong activity of (+)-5DS | |
| Orobanchol | Rice (Oryza sativa) | Tiller bud outgrowth inhibition | Active |
Strigolactone Signaling Pathway
The perception and signaling of strigolactones involve a core pathway that is generally conserved among different SLs. However, the affinity of different SLs for the receptor can vary, leading to differential downstream responses. The key components of the signaling pathway are the α/β-hydrolase receptor DWARF14 (D14), the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (or DWARF3 in rice), and the transcriptional repressors of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family (or DWARF53 in rice).
The binding of a strigolactone molecule to the D14 receptor leads to its hydrolysis. This event induces a conformational change in D14, allowing it to interact with MAX2. The D14-SL-MAX2 complex then recruits an SMXL protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressor protein de-represses the transcription of downstream target genes, ultimately leading to a physiological response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validating (+)-Strigone's Role in Shoot Branching Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Strigone and its analogs against other alternatives for the inhibition of shoot branching. The information is supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved in this critical plant developmental process.
Introduction to Shoot Branching and the Role of Strigolactones
Shoot branching is a fundamental process in plant development that dictates the overall architecture of the plant. It is tightly regulated by a complex network of plant hormones. Among these, strigolactones (SLs) have been identified as key inhibitors of axillary bud outgrowth, the initial step in shoot branching. While the natural diversity of strigolactones is vast, synthetic analogs, particularly GR24, have become invaluable tools for studying their biological function. This guide focuses on the validation of the inhibitory role of strigolactones, using GR24 as a representative compound, and compares its efficacy with other chemical modulators of shoot branching.
Comparative Analysis of Shoot Branching Modulators
The control of shoot branching is not solely dependent on strigolactones. Other phytohormones, such as cytokinins and auxin, play crucial and often antagonistic roles. Cytokinins are known promoters of bud outgrowth, while auxin, primarily produced in the apical bud, indirectly inhibits branching. Additionally, chemical inhibitors of auxin transport can influence this process. The following tables summarize the quantitative effects of these different compounds on shoot branching.
Table 1: Comparative Efficacy of Strigolactone Analogs on Shoot Branching Inhibition in Arabidopsis thaliana
| Compound | Concentration | Method of Application | Effect on Shoot Branching (Compared to Control) | Reference |
| (±)-GR24 | 5 µM | Hydroponic Culture | Significant inhibition of axillary bud outgrowth in max4 mutant | [1] |
| (±)-GR24 | 0.1 µM | Hydroponic Culture | No significant inhibition in max4 mutant | [1] |
| (±)-GR5 | 0.1 µM | Hydroponic Culture | Nearly complete suppression of axillary bud outgrowth in max4 mutant | [1] |
| (±)-GR5 | Not specified | Direct application to axillary buds | Less effective than GR24 | [1] |
Table 2: Antagonistic Effects of Strigolactones and Cytokinins on Shoot Branching
| Plant Species | Treatment | Effect on Bud Outgrowth/Branching | Reference |
| Pisum sativum (Pea) | GR24 | Inhibition | [2] |
| Pisum sativum (Pea) | 6-Benzylaminopurine (BAP - a cytokinin) | Promotion | [3] |
| Arabidopsis thaliana | GR24 | Inhibition | [4] |
| Arabidopsis thaliana | Kinetin (a cytokinin) | Promotion | [3] |
Table 3: Effects of Auxin Transport Inhibitors on Shoot Branching
| Compound | Plant Species | Concentration | Effect on Shoot Branching | Reference |
| TIBA | Pisum sativum (Pea) | Not specified | Promotes branching by releasing apical dominance | [2] |
| NPA | Pisum sativum (Pea) | 1 mM | Inhibition of growing axillary buds | [5] |
Signaling Pathways in Shoot Branching Control
The regulation of shoot branching is a complex interplay of multiple signaling pathways. Below are diagrams illustrating the strigolactone signaling pathway and its interaction with auxin and cytokinin pathways.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of compounds affecting shoot branching. Below are protocols for quantifying shoot branching in model organisms.
Protocol 1: Quantification of Shoot Branching in Arabidopsis thaliana using Hydroponics
This method allows for the precise application of compounds to the root system and subsequent observation of their effects on shoot architecture.[6][7]
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., max4)
-
Rockwool plugs
-
Hydroponic culture vessels (e.g., 50 mL tubes)
-
Hoagland's nutrient solution
-
Test compounds (e.g., GR24, GR5) dissolved in a suitable solvent (e.g., acetone)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis seeds.
-
Sow seeds on sterile, water-saturated rockwool plugs placed in a suitable container.
-
Stratify at 4°C for 2-4 days in the dark to synchronize germination.
-
Transfer to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
-
-
Transfer to Hydroponic System:
-
After 7-10 days, once seedlings are established, transfer the rockwool plugs with single seedlings into the hydroponic vessels containing Hoagland's solution.
-
Ensure the roots are submerged in the solution while the rosette remains above the rockwool.
-
-
Treatment Application:
-
Prepare stock solutions of the test compounds.
-
Add the compounds to the hydroponic solution to achieve the desired final concentrations. Include a solvent control.
-
Replace the nutrient solution with fresh solution containing the treatments every 3-4 days.
-
-
Data Collection and Analysis:
-
Grow plants for an additional 3-4 weeks.
-
Quantify shoot branching by counting the number of rosette branches longer than a specified length (e.g., 5 mm).
-
Measure the length of the primary inflorescence stem and the lengths of all rosette branches.
-
Statistically analyze the data to compare the effects of different treatments.
-
Protocol 2: Axillary Bud Outgrowth Assay in Pea (Pisum sativum)
This protocol is used to directly assess the effect of compounds on the outgrowth of individual axillary buds.[2][8]
Materials:
-
Pea seeds (Pisum sativum, wild-type and branching mutants like rms1)
-
Pots with sterile potting mix
-
Micropipette
-
Test compounds dissolved in a solution containing a surfactant (e.g., Tween 20)
-
Growth chamber or greenhouse
Procedure:
-
Plant Growth:
-
Sow pea seeds in pots and grow them under controlled conditions (e.g., 18h light/6h dark at 20-22°C).
-
Use plants at a specific developmental stage (e.g., when the 4th or 5th node has developed).
-
-
Decapitation (Optional but common):
-
To remove the influence of the apical bud (apical dominance), decapitate the plants by excising the shoot apex above a specific node (e.g., the 4th node).
-
-
Treatment Application:
-
Prepare treatment solutions of the test compounds at various concentrations.
-
Apply a small, defined volume (e.g., 10 µL) of the treatment solution directly to the axillary bud at a specific node.
-
Apply treatments daily or every other day for a set period.
-
-
Data Collection and Analysis:
-
Measure the length of the treated axillary bud at regular intervals (e.g., daily) for a period of 7-10 days.
-
At the end of the experiment, record the final length of the branch that has grown from the treated bud.
-
Compare the growth rates and final lengths of branches under different treatments using appropriate statistical tests.
-
Conclusion
The validation of this compound's role, and that of strigolactones in general, as potent inhibitors of shoot branching is well-supported by experimental evidence. The synthetic analog GR24 effectively mimics the action of natural strigolactones and serves as a valuable research tool. Comparative studies demonstrate the antagonistic relationship between strigolactones and cytokinins in regulating axillary bud outgrowth. Furthermore, the interplay with auxin signaling is crucial for the overall control of plant architecture. The provided protocols offer standardized methods for researchers to quantitatively assess the effects of these and other novel compounds on shoot branching, facilitating further discoveries in plant development and agricultural applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. indianbotsoc.org [indianbotsoc.org]
- 4. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Auxin and strigolactones in shoot branching: intimately connected? | Semantic Scholar [semanticscholar.org]
- 7. Arabidopsis Hydroponics and Shoot Branching Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
A Comparative Study of (+)-Strigone's Influence on Plant Physiology
An In-depth Analysis of (+)-Strigone's Effects on Shoot Architecture, Root System Development, and Parasitic Plant Germination Across Diverse Plant Species.
This compound, a naturally occurring strigolactone, plays a pivotal role in regulating various aspects of plant growth and development. This guide provides a comparative analysis of the effects of this compound on different plant species, with a particular focus on the model dicot Arabidopsis thaliana and the staple monocot Oryza sativa (rice). We will delve into the quantitative effects on shoot branching, root architecture, and the germination of parasitic plants, supported by detailed experimental protocols and visualizations of the underlying signaling pathways.
Quantitative Effects of Strigolactones on Plant Development
The following tables summarize the dose-dependent effects of strigolactones on key physiological processes in different plant species. While this compound is the focus, data from studies using the synthetic strigolactone analog GR24 are also included to provide a broader comparative context, as GR24 is widely used to mimic the effects of natural strigolactones.
Table 1: Comparative Effects of Strigolactones on Shoot Branching
| Plant Species | Strigolactone Analog | Concentration (µM) | Observed Effect | Reference |
| Arabidopsis thaliana | GR24 | 1 | Significant reduction in the number of rosette branches.[1] | [1] |
| Arabidopsis thaliana | GR24 | 5 | Further decrease in rosette branch number. | [1] |
| Oryza sativa (Rice) | GR24 | 1 | Inhibition of tiller bud outgrowth.[2] | [2] |
| Oryza sativa (Rice) | GR24 | 5 | Strong suppression of tillering.[2] | [2] |
| Pisum sativum (Pea) | GR24 | 0.1 | Inhibition of axillary bud growth. | |
| Pisum sativum (Pea) | GR24 | 1 | Near-complete inhibition of lateral bud outgrowth. |
Table 2: Comparative Effects of Strigolactones on Root System Architecture
| Plant Species | Strigolactone Analog | Concentration (µM) | Primary Root Length | Lateral Root Density | Adventitious/Crown Root Number | Reference |
| Arabidopsis thaliana | GR24 | 0.1 | Increased | Decreased | N/A | [3] |
| Arabidopsis thaliana | GR24 | 1 | Increased | Significantly Decreased | N/A | [3] |
| Oryza sativa (Rice) | GR24 | 0.1 | Increased | Decreased | Increased | [4] |
| Oryza sativa (Rice) | GR24 | 1 | Increased | Significantly Decreased | Increased | [4] |
Table 3: Comparative Effects of Strigolactones on Parasitic Plant Seed Germination
| Parasitic Plant Species | Strigolactone Analog | Concentration (M) | Germination Rate (%) | Reference |
| Striga hermonthica | GR24 | 10-9 | ~50 | [5] |
| Striga hermonthica | GR24 | 10-8 | >80 | [5] |
| Orobanche minor | GR24 | 10-9 | ~40 | [6] |
| Orobanche minor | GR24 | 10-8 | ~70 | [6] |
| Phelipanche ramosa | GR24 | 10-9 | ~30 | |
| Phelipanche ramosa | GR24 | 10-8 | ~60 |
Strigolactone Signaling Pathways: A Comparative View
The signaling pathway of strigolactones is initiated by the perception of the hormone by the α/β-hydrolase receptor, DWARF14 (D14) or its orthologs. This binding event triggers a conformational change in the receptor, leading to the recruitment of an F-box protein (MAX2 in Arabidopsis and D3 in rice) and a repressor protein from the SMXL/D53 family. This interaction results in the ubiquitination and subsequent degradation of the repressor protein by the 26S proteasome, thereby activating downstream gene expression that regulates plant development. While the core components are conserved, there are notable differences between dicots and monocots.
Caption: A comparative diagram of the strigolactone signaling pathways in Arabidopsis thaliana and Oryza sativa.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
Protocol 1: Shoot Branching Assay
This protocol details the procedure for quantifying the effect of this compound on shoot branching in Arabidopsis thaliana and tillering in Oryza sativa.
Caption: A workflow diagram for the shoot branching assay.
Detailed Steps:
-
Plant Material and Growth Conditions:
-
Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Oryza sativa (e.g., Nipponbare variety) seeds are surface-sterilized, germinated on wet filter paper, and then transferred to a hydroponic system or soil pots in a greenhouse with appropriate temperature and light conditions.
-
-
This compound Treatment:
-
A stock solution of this compound is prepared in acetone.
-
For Arabidopsis, a specified volume of the diluted this compound solution (or solvent control) is applied directly to the apical bud of young seedlings.
-
For rice, this compound is added to the hydroponic solution or applied as a soil drench at various concentrations.
-
-
Phenotypic Analysis:
-
After the treatment period, the number of rosette branches (for Arabidopsis) or tillers (for rice) is counted.
-
The length of the primary shoot and branches/tillers can also be measured.
-
Protocol 2: Parasitic Plant Seed Germination Assay
This protocol describes the methodology to assess the efficacy of this compound in inducing the germination of parasitic plant seeds like Striga and Orobanche.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strigolactones and Cytokinin Interaction in Buds in the Control of Rice Tillering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactones are involved in phosphate- and nitrate-deficiency-induced root development and auxin transport in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response of seeds of the parasitic weeds Striga and Orobanche toward the synthetic germination stimulants GR 24 and Nijmegen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of (+)-Strigone: A Comparative Guide to Spectroscopic Techniques
The precise structural elucidation of natural products is a cornerstone of chemical research, impacting fields from drug discovery to agriculture. (+)-Strigone, a member of the strigolactone family of plant hormones, plays a crucial role in regulating plant development and mediating interactions with symbiotic fungi and parasitic plants. The definitive confirmation of its complex stereochemistry relies heavily on advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a particularly powerful tool.
This guide provides a comprehensive comparison of NMR spectroscopy with other key analytical techniques for the structural confirmation of this compound. It includes a detailed breakdown of the NMR data that would be expected, a generalized experimental protocol for acquiring such data, and an objective look at the strengths and limitations of alternative methods.
The Central Role of NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule with the complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structure determination.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry of the molecule.
Visualizing the NMR Workflow for this compound
The logical flow of experiments in confirming the structure of this compound using NMR can be visualized as follows:
Quantitative NMR Data for this compound
While the definitive, experimentally obtained NMR data for this compound is not publicly available in comprehensive tables, the following represents a characteristic set of ¹H and ¹³C NMR chemical shifts that would be expected for a molecule with its structure. The exact values can vary slightly depending on the solvent and experimental conditions.
Table 1: Representative ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | ~7.0 | q | ~1.5 |
| H-5 | ~6.8 | d | ~3.0 |
| H-2' | ~6.2 | m | |
| H-6 | ~6.0 | d | ~3.0 |
| H-3a | ~4.8 | dd | ~8.0, 4.0 |
| H-8b | ~3.2 | m | |
| H-7 | ~2.5, ~1.8 | m | |
| H-4 | ~2.3, ~1.9 | m | |
| Me-5' | ~2.0 | d | ~1.5 |
| Me-8(α) | ~1.1 | s | |
| Me-8(β) | ~1.0 | s |
Table 2: Representative ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | ~175 |
| C-5' | ~170 |
| C-3 | ~150 |
| C-4' | ~145 |
| C-9 | ~140 |
| C-8a | ~135 |
| C-5 | ~130 |
| C-3' | ~125 |
| C-6 | ~120 |
| C-2' | ~100 |
| C-3a | ~50 |
| C-8b | ~45 |
| C-8 | ~40 |
| C-7 | ~35 |
| C-4 | ~30 |
| Me-8(α) | ~25 |
| Me-8(β) | ~20 |
| Me-5' | ~10 |
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the NMR analysis of a strigolactone like this compound, based on common practices in natural product chemistry.
1. Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
DEPT-135: Acquire a DEPT-135 spectrum to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.
-
2D HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
2D HMBC: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay to observe two- and three-bond ¹H-¹³C correlations.
-
2D NOESY: Acquire a 2D NOESY spectrum with a mixing time optimized to observe key through-space correlations for stereochemical assignments.
3. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the ¹H NMR signals and analyze the coupling patterns.
-
Analyze the 2D correlation spectra to build up the molecular fragments and connect them to deduce the final structure and stereochemistry.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone for structural elucidation, other techniques provide complementary and sometimes essential information.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information about molecular structure, including connectivity and stereochemistry, in solution. Non-destructive. | Relatively low sensitivity, requiring milligram quantities of pure sample. Complex spectra can be challenging to interpret. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides an unambiguous, high-resolution solid-state structure. | Requires a suitable single crystal, which can be difficult or impossible to grow for many natural products. The crystal structure may not represent the conformation in solution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. | High sensitivity, requiring only microgram to nanogram quantities. Provides accurate molecular weight and formula. Fragmentation patterns can offer structural clues. | Does not provide information about stereochemistry or the precise connectivity of atoms. Isomers often cannot be distinguished. |
Conclusion
The structural confirmation of this compound is a multifaceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy stands out as the most powerful single method for determining the complete chemical structure, including the intricate stereochemistry, in a solution state that is often biologically relevant. While mass spectrometry is invaluable for determining the molecular formula with high sensitivity and X-ray crystallography can provide the ultimate proof of structure in the solid state, the detailed insights into atomic connectivity and spatial arrangement afforded by a suite of NMR experiments are indispensable for the unambiguous characterization of complex natural products like this compound. The combination of these techniques provides the highest level of confidence in the assigned structure, paving the way for further research into its biological function and potential applications.
References
A Comparative Analysis of the Biological Efficacy of (+)-Strigone and Other Natural Strigolactones
A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of natural strigolactones, featuring quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with organisms in the rhizosphere. Among the naturally occurring SLs, (+)-Strigone holds significant interest due to its potent biological activities. This guide provides an objective comparison of the biological efficacy of this compound with other natural strigolactones, supported by experimental data from peer-reviewed studies. The information is tailored for researchers, scientists, and professionals involved in drug development and agricultural biotechnology.
Data Presentation: Quantitative Comparison of Strigolactone Bioactivity
The biological efficacy of strigolactones is typically assessed through various bioassays, including the stimulation of parasitic plant seed germination, induction of hyphal branching in arbuscular mycorrhizal (AM) fungi, and inhibition of shoot branching. The following tables summarize the quantitative data on the bioactivity of this compound and other natural strigolactones.
Table 1: Parasitic Plant Seed Germination Bioassay
The germination of parasitic plant seeds, such as those from the genera Striga and Orobanche, is a highly sensitive bioassay for strigolactones.
| Strigolactone | Parasitic Plant Species | Concentration | Germination Rate (%) | Reference |
| This compound | Striga hermonthica | 10⁻⁵ µM | 100% | [1] |
| Orobanchol | Orobanche minor | 0.1 nM | >95% | [1] |
| Orobanchyl acetate | Orobanche minor | 0.1 nM | >95% | [1] |
| Solanacol | Orobanche minor | 0.1 nM | >95% | [1] |
| 5-Deoxystrigol | Phelipanche ramosa | 10⁻⁸ M | ~60% | [2] |
| Strigol | Phelipanche ramosa | 10⁻⁸ M | ~50% | [2] |
| Sorgolactone | Striga gesnerioides | 10⁻¹⁰ M | ~50% | [3] |
| Alectrol | Striga gesnerioides | 10⁻¹⁰ M | ~40% | [3] |
Note: The synthetic strigolactone analog GR24 is often used as a positive control in these assays and typically induces high germination rates at concentrations around 0.1 to 1 µM[4].
Table 2: Hyphal Branching Bioassay in Arbuscular Mycorrhizal (AM) Fungi
Strigolactones are crucial signaling molecules for establishing symbiosis with AM fungi, where they induce hyphal branching.
| Strigolactone | Fungal Species | Effective Concentration | Observation | Reference |
| (+)-Strigol | Gigaspora margarita | 10⁻¹³ M | Active | [2] |
| 5-Deoxystrigol | Gigaspora margarita | 10⁻⁹ M | Active | [5] |
| Orobanchol | Gigaspora margarita | 10⁻⁹ M | Active | [5] |
| GR7 (A-ring truncated analog) | Gigaspora margarita | - | Weakly active | [5] |
| GR5 (AB-ring truncated analog) | Gigaspora margarita | - | Inactive | [5] |
Table 3: Shoot Branching Inhibition Bioassay
As plant hormones, strigolactones inhibit the outgrowth of axillary buds, thus controlling shoot architecture.
| Strigolactone | Plant Species | Concentration | Bud Outgrowth Inhibition (%) | Reference |
| (+)-GR24 (synthetic) | Pea (Pisum sativum) | 1 µM | Significant inhibition | [2] |
| 5-Deoxystrigol | Pea (Pisum sativum) | 1 µM | Significant inhibition | [2] |
| Orobanchol | Pea (Pisum sativum) | 1 µM | Significant inhibition | [2] |
| Strigol | Pea (Pisum sativum) | 1 µM | Significant inhibition | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of strigolactone bioactivity.
Parasitic Plant Seed Germination Assay (Striga hermonthica)
This protocol is adapted from established methods for Striga germination assays[4][6][7].
a. Seed Sterilization and Pre-conditioning:
-
Surface sterilize Striga hermonthica seeds by immersing them in a 0.5% sodium hypochlorite solution for 5-7 minutes[4][7].
-
Rinse the seeds thoroughly with sterile distilled water (at least 6 washes)[4].
-
Spread approximately 50-100 sterilized seeds uniformly on a 9 mm glass fiber filter paper disc[4].
-
Place the discs in a Petri dish containing filter paper moistened with sterile distilled water.
-
Seal the Petri dishes and incubate them in the dark at 30°C for 10-14 days for pre-conditioning[4].
b. Treatment Application:
-
Prepare stock solutions of the test strigolactones in acetone and then dilute to the final desired concentrations with sterile water. The final acetone concentration should not exceed 0.01%.
-
Apply a specific volume of the strigolactone solution to each disc. Use a solution of 0.01% acetone in sterile water as a negative control and a standard solution of GR24 (e.g., 1 µM) as a positive control[4].
c. Incubation and Germination Scoring:
-
Reseal the Petri dishes and incubate them in the dark at 30°C for 24-48 hours.
-
Count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat[8].
-
Calculate the germination percentage for each treatment.
Hyphal Branching Assay in Arbuscular Mycorrhizal Fungi (Rhizophagus irregularis)
This protocol is based on methods developed for in vitro hyphal branching assays with AM fungi[9][10][11].
a. Spore Sterilization and Germination:
-
Surface sterilize Rhizophagus irregularis spores.
-
Place the sterilized spores on a solidified M medium (pH 5.5) in a Petri dish.
-
Incubate the spores in the dark at an appropriate temperature (e.g., 28°C) until germination and hyphal elongation are observed (typically 7-10 days).
b. Treatment Application:
-
Prepare the strigolactone solutions at the desired concentrations.
-
In a "sandwich" setup, place a block of agar containing the germinated spores between two layers of fresh M medium.
-
Apply the strigolactone solutions to the surface of the top agar layer, allowing the compounds to diffuse to the hyphae.
c. Quantification of Hyphal Branching:
-
After an incubation period of 2-3 days, observe the hyphae under a microscope.
-
Count the number of hyphal branches per unit length of the main hypha or per hyphal tip.
-
Analyze the data statistically to determine the effect of different strigolactones on hyphal branching.
Shoot Branching Inhibition Assay (Pea Bioassay)
This assay utilizes strigolactone-deficient pea mutants (e.g., rms1) to assess the hormonal activity of different strigolactones[2].
a. Plant Material and Growth Conditions:
-
Use a strigolactone-deficient pea mutant (e.g., rms1) which exhibits an increased branching phenotype.
-
Grow the plants under controlled environmental conditions (e.g., 16-hour photoperiod, 22°C).
b. Application of Strigolactones:
-
Prepare solutions of the test strigolactones in a suitable solvent (e.g., acetone) and dilute to the final concentration.
-
Apply a small volume (e.g., 10 µL) of the solution directly to an axillary bud. A control group should be treated with the solvent only.
c. Measurement of Bud Outgrowth:
-
Measure the length of the treated axillary buds at regular intervals (e.g., daily) for a period of 7-10 days.
-
Compare the bud length in the treated plants with the control plants to determine the extent of inhibition.
Signaling Pathway and Experimental Workflows
Strigolactone Signaling Pathway
Strigolactones are perceived by the α/β-hydrolase DWARF14 (D14). In the presence of a strigolactone, D14 undergoes a conformational change that allows it to interact with the F-box protein DWARF3 (D3) (or MAX2 in Arabidopsis) and the transcriptional repressor DWARF53 (D53) (or SMXL proteins in Arabidopsis). This interaction leads to the ubiquitination and subsequent degradation of D53 by the 26S proteasome. The degradation of the D53 repressor allows for the expression of downstream target genes that regulate processes such as shoot branching[12][13][14].
Caption: The strigolactone signaling pathway.
Experimental Workflow for Parasitic Plant Seed Germination Assay
The following diagram illustrates the key steps in conducting a parasitic plant seed germination bioassay.
Caption: Workflow for the seed germination assay.
References
- 1. Allelopathic Activity of Strigolactones on the Germination of Parasitic Plants and Arbuscular Mycorrhizal Fungi Growth [mdpi.com]
- 2. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striga hermonthica germination assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis [en.bio-protocol.org]
- 10. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DWARF 53 acts as a repressor of strigolactone signalling in rice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomics Study of (+)-Strigone Treatment: An Analysis of Available Data
A comprehensive review of existing literature reveals a significant gap in the availability of transcriptomic data specifically for (+)-Strigone treatment in plants. While the broader class of strigolactones (SLs) has been the subject of numerous transcriptomic studies, the synthetic analog GR24 has been predominantly used as the elicitor. Consequently, a direct comparative guide on the transcriptomic effects of this compound versus other alternatives is not feasible at this time due to the lack of specific experimental data.
This guide will, therefore, focus on the extensive body of research conducted on the synthetic strigolactone analog, GR24, to provide researchers, scientists, and drug development professionals with a detailed overview of the known transcriptomic responses to SLs. The information presented here, including experimental protocols, quantitative data, and pathway visualizations, can serve as a valuable reference for future studies on this compound and other SL analogs.
Overview of Strigolactone-Induced Transcriptomic Changes
Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms. Transcriptome analyses have been instrumental in elucidating the molecular mechanisms underlying these processes. Treatment with GR24 has been shown to induce widespread changes in gene expression, affecting pathways related to hormone signaling, developmental processes, and stress responses.
For instance, studies in Arabidopsis thaliana have identified hundreds of genes that are responsive to synthetic strigolactone treatment.[1][2] These genes are implicated in key developmental processes such as shoot branching, leaf shape, and anthocyanin accumulation.[1][2] Similarly, in ratoon rice, GR24 treatment significantly impacts the expression of genes involved in the homeostasis and signal transduction of other phytohormones like cytokinin and auxin, thereby inhibiting axillary bud outgrowth.[3]
Experimental Protocols
The following section details a generalized experimental protocol for conducting a comparative transcriptomics study of strigolactone treatment, based on methodologies reported in the literature.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana, Oryza sativa (rice), or other model organisms are commonly used.
-
Growth: Seeds are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
Strigolactone Treatment
-
Compound: For comparative studies, this compound and other SL analogs (e.g., GR24) would be used. A mock treatment (control) using the solvent (e.g., acetone or DMSO) is essential.
-
Concentration: The optimal concentration should be determined empirically, but concentrations in the micromolar range are typically effective.
-
Application: The compound can be applied to the growth medium or directly to the plant tissues.
-
Time Course: Samples are typically harvested at various time points post-treatment (e.g., 0, 2, 6, 12, 24 hours) to capture both early and late transcriptional responses.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the collected plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the TRIzol method.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
-
Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality sequences are trimmed.
-
Read Alignment: The cleaned reads are aligned to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted. This raw count data is then normalized to account for differences in library size and gene length (e.g., using TPM - Transcripts Per Million, or FPKM - Fragments Per Kilobase of transcript per Million mapped reads).
-
Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the treatment and control groups.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to functional annotation using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and pathways.
Quantitative Data Summary
As no quantitative data for this compound is available, the following table summarizes representative data from a transcriptomic study using the synthetic strigolactone analog GR24 in ratoon rice, illustrating the nature of the data that would be presented in a comparative study.
| Time Point | Treatment | Number of Upregulated Genes | Number of Downregulated Genes |
| 6 hours | GR24 vs. Control | 457 | 285 |
| 12 hours | GR24 vs. Control | 1589 | 1288 |
Data adapted from a study on ratoon rice treated with GR24, highlighting the time-dependent increase in the number of differentially expressed genes.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the strigolactone signaling pathway and a typical experimental workflow for a transcriptomics study.
Caption: A simplified diagram of the strigolactone signaling pathway.
Caption: A general workflow for a plant transcriptomics experiment.
Conclusion and Future Directions
The field of strigolactone research would greatly benefit from transcriptomic studies focused on naturally occurring strigolactones like this compound. Such studies would allow for a more nuanced understanding of the specific roles of different SLs and could reveal novel regulatory pathways. A comparative approach, directly comparing the effects of this compound with synthetic analogs like GR24 and other natural SLs, would be particularly valuable. This would not only advance our fundamental knowledge of plant biology but also have significant implications for agriculture and the development of novel plant growth regulators. Researchers are encouraged to pursue these lines of investigation to fill the current knowledge gap.
References
- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 2. Transcriptional regulation of strigolactone signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptome Analysis Reveals Inhibitory Roles of Strigolactone in Axillary Bud Outgrowth in Ratoon Rice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Strigone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of (+)-Strigone, a compound recognized for its significant biological activity and corresponding hazardous properties.
Proper disposal of this compound is critical due to its acute toxicity and environmental hazards. The following procedures are based on established safety data and are intended to provide clear, step-by-step guidance for laboratory personnel.
Hazard Profile of this compound
As outlined in its Safety Data Sheet (SDS), this compound presents several significant hazards that necessitate careful handling and disposal. A summary of these hazards is presented below.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity (Inhalation) | Category 1 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
Adherence to the following protocol is mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:
-
Respiratory Protection: A NIOSH-approved respirator is essential, especially when handling the compound outside of a certified chemical fume hood.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper), and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
3. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
The label should also include the primary hazard warnings: "Acutely Toxic" and "Environmental Hazard."
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is required.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, give two glasses of water to drink. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
Essential Safety and Operational Protocols for Handling (+)-Strigone
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of (+)-Strigone, including personal protective equipment (PPE) recommendations, procedural guidance for safe use, and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| Body Part | Recommended Protection | Specifications |
| Hands | Protective gloves | Chemically resistant gloves should be worn. |
| Eyes/Face | Eye and face protection | Safety glasses with side-shields or a face shield are necessary. |
| Respiratory | Respiratory protection | Use a respirator when working in areas with insufficient ventilation or when dust is generated. |
| Body | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risks. Always work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling the substance or allowing it to come into contact with skin and eyes. Do not eat, drink, or smoke in the laboratory where this compound is handled.
Storage: Keep the container tightly closed in a dry and well-ventilated place. It should be stored locked up or in an area accessible only to qualified and authorized personnel. Note that this compound is sensitive to air and light.
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial. The following table outlines the initial first aid measures to be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste materials should be disposed of at an approved waste disposal plant. It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal, in accordance with federal, state, and local regulations[1].
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operational procedure for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
